molecular formula C22H35N3O7S B1665081 AHR 10718 CAS No. 96436-73-6

AHR 10718

カタログ番号: B1665081
CAS番号: 96436-73-6
分子量: 485.6 g/mol
InChIキー: CMKAKNPPMGLPRW-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AHR-10718 has antiarrhythmic effects.

特性

CAS番号

96436-73-6

分子式

C22H35N3O7S

分子量

485.6 g/mol

IUPAC名

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid

InChI

InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChIキー

CMKAKNPPMGLPRW-BTJKTKAUSA-N

異性体SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O

正規SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O

外観

Solid powder

他のCAS番号

96436-73-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate
AHR 10718
AHR-10718

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Cardiac Electrophysiology of AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of sodium channels in cardiac tissue.[1][2] This guide provides a comprehensive overview of the known cardiac electrophysiological properties of this compound, including its effects on cardiac action potentials and its efficacy in preclinical arrhythmia models. Due to the limited availability of detailed public data on this compound, this document also outlines the standard experimental protocols used to characterize Class I antiarrhythmic drugs, providing a framework for understanding the data that has been generated and for guiding future research.

Core Mechanism of Action

As a Class I antiarrhythmic drug, this compound exerts its effects by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[3] The pharmacological profile of this compound is characteristic of Class I sodium channel blockers.[1] By depressing membrane responsiveness and conduction, this compound can terminate and prevent re-entrant arrhythmias, which are a common mechanism for clinically significant tachycardias.[2] Additionally, this compound has been noted to shorten the effective refractory period (ERP) of specialized conducting fibers to a lesser extent than the action potential duration (APD).[2]

Quantitative Data: Preclinical Efficacy

The antiarrhythmic potential of this compound has been evaluated in canine models of ventricular and atrial arrhythmias. The following table summarizes the minimum effective plasma concentrations required to suppress arrhythmias induced by various methods.

Arrhythmia ModelMinimum Effective Plasma Concentration (µg/mL)
24-hour Coronary Ligation-induced Ventricular Arrhythmia8.1 ± 0.7
48-hour Coronary Ligation-induced Ventricular Arrhythmia2.9 ± 0.9
Digitalis-induced Ventricular Arrhythmia2.8 ± 0.6
Aconitine-induced Atrial ArrhythmiaSuppressed (specific concentration not detailed)
Adrenaline-induced ArrhythmiaNot effective
[Data sourced from a study on canine arrhythmia models.[1]]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the characterization of a Class I antiarrhythmic agent typically involves the following key in vitro and ex vivo methodologies.

In Vitro Measurement of Cardiac Action Potential

This protocol is fundamental for assessing the effect of a compound on the overall electrical activity of cardiac cells or tissues.

Objective: To measure changes in cardiac action potential parameters, including Vmax, action potential duration (APD), and effective refractory period (ERP), in the presence of this compound.

Methodology:

  • Tissue Preparation: Cardiac tissues, such as canine Purkinje fibers or ventricular papillary muscles, are dissected and placed in a tissue bath superfused with oxygenated Tyrode's solution at a physiological temperature (37°C).[4]

  • Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.[4]

  • Stimulation: The tissue is stimulated at a constant cycle length using an external electrode to elicit regular action potentials.

  • Data Acquisition: Action potentials are recorded at baseline and after the application of varying concentrations of this compound. Key parameters measured include:

    • Vmax (Maximum rate of depolarization): The peak of the first derivative of the action potential upstroke, reflecting sodium channel function.[4]

    • Action Potential Duration (APD): The duration of the action potential at 50% (APD50) and 90% (APD90) of repolarization.

    • Effective Refractory Period (ERP): Determined by introducing premature stimuli at progressively shorter coupling intervals until the tissue is no longer excitable.

  • Data Analysis: Changes in these parameters are quantified and compared to baseline to determine the electrophysiological effects of the compound.

Voltage Clamp Technique for Ion Channel Characterization

The voltage clamp technique allows for the direct measurement of ion currents across the cell membrane, providing specific information about a drug's effect on individual ion channels.

Objective: To quantify the blocking effect of this compound on cardiac sodium channels (Nav1.5).

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).

  • Patch Clamp Configuration: The whole-cell patch-clamp technique is employed, where a glass micropipette forms a high-resistance seal with the cell membrane.[5] The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Control and Current Measurement: The membrane potential is clamped at a holding potential (e.g., -80 mV), and specific voltage protocols are applied to elicit sodium currents. The current required to maintain the clamped voltage is measured.[5]

  • Drug Application: this compound is applied to the superfusate at various concentrations.

  • Data Analysis: The peak sodium current is measured before and after drug application to determine the concentration-dependent block. The half-maximal inhibitory concentration (IC50) is then calculated. State-dependent block (resting, open, and inactivated states) can also be investigated using specific voltage protocols.

Visualizations

Signaling Pathways and Experimental Workflows

class_i_mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Na+ Channel (Nav1.5) Na_in Na+ Influx (Phase 0) Na_channel->Na_in Allows Depolarization Rapid Depolarization Na_in->Depolarization Leads to AHR10718 This compound AHR10718->Na_channel Blocks

Caption: Mechanism of action of this compound as a Class I antiarrhythmic agent.

experimental_workflow start Start: Characterize This compound tissue_prep Tissue/Cell Preparation start->tissue_prep ap_measurement Action Potential Measurement tissue_prep->ap_measurement In Vitro Tissue vc_measurement Voltage Clamp Measurement tissue_prep->vc_measurement Isolated Myocytes data_analysis Data Analysis ap_measurement->data_analysis vc_measurement->data_analysis conclusion Conclusion on Electrophysiological Profile data_analysis->conclusion

Caption: General experimental workflow for characterizing a Class I antiarrhythmic drug.

cardiac_action_potential cluster_effect Effect of this compound Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Rapid Depolarization (Na+ influx) Phase 1 Phase 1 Phase 0->Phase 1 Initial Repolarization (K+ efflux) Phase 2 Phase 2 Phase 1->Phase 2 Plateau (Ca2+ influx, K+ efflux) Phase 3 Phase 3 Phase 2->Phase 3 Repolarization (K+ efflux) End End Phase 3->End Resting Potential effect Decreases slope of Phase 0 effect->Phase 0

Caption: The cardiac action potential and the primary effect of this compound.

References

AHR 10718: A Review of its Sodium Channel Blocking Properties and Antiarrhythmic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is identified in scientific literature as a Class I antiarrhythmic agent, a classification that designates it as a sodium channel blocker. Its primary therapeutic potential lies in the suppression of cardiac arrhythmias. This technical guide synthesizes the publicly available information on this compound, focusing on its sodium channel blocking properties. It is important to note that detailed preclinical and electrophysiological data on this compound are limited in the public domain. Consequently, this document summarizes the existing findings and provides context through generalized experimental protocols and mechanisms of action for its drug class.

Core Properties of this compound

Based on available research, this compound exhibits a pharmacological profile characteristic of Class I sodium channel blockers, similar to established drugs like disopyramide and procainamide. Its primary documented effect is the suppression of cardiac arrhythmias in canine models.

In Vivo Efficacy

The antiarrhythmic activity of this compound has been demonstrated in well-established canine models of ventricular arrhythmia. The minimum effective plasma concentrations required to suppress these arrhythmias have been quantified, providing a measure of its in vivo potency.

Table 1: In Vivo Efficacy of this compound in Canine Arrhythmia Models

Arrhythmia ModelIntravenous DoseMinimum Effective Plasma Concentration (µg/ml)
24-hour Coronary Ligation-Induced10 mg/kg8.1 ± 0.7
48-hour Coronary Ligation-Induced5 mg/kg2.9 ± 0.9
Digitalis-Induced5 mg/kg2.8 ± 0.6

Data presented as mean ± S.D. (n=6)

Mechanism of Action: Class I Sodium Channel Blockade

As a Class I antiarrhythmic agent, the mechanism of action of this compound is centered on the blockade of fast sodium channels (Nav) in cardiomyocytes. These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.

By blocking these sodium channels, this compound is expected to:

  • Decrease the rate of depolarization: This is reflected as a decrease in the maximum upstroke velocity (Vmax) of the action potential.

  • Slow conduction velocity: The reduced rate of depolarization leads to slower propagation of the electrical impulse through the cardiac tissue (negative dromotropic effect).

  • Increase the threshold for excitability: More stimulus is required to trigger an action potential.

These effects collectively contribute to the suppression of arrhythmias, particularly those caused by reentry circuits, by interrupting the abnormal electrical pathways.

cluster_membrane Cardiomyocyte Membrane cluster_potential Action Potential Phase 0 Na_channel Voltage-Gated Sodium Channel (Nav) Depolarization Rapid Depolarization Na_channel->Depolarization Initiates Intracellular Intracellular Na+ Na_channel->Intracellular AHR10718 This compound AHR10718->Na_channel Blocks Extracellular Extracellular Na+ Extracellular->Na_channel Influx cluster_digitalis Digitalis-Induced Arrhythmia Protocol cluster_ligation Coronary Ligation-Induced Arrhythmia Protocol start Canine Model Preparation (Anesthesia, ECG, BP Monitoring) dig_induce Induce Arrhythmia (e.g., Ouabain Infusion) start->dig_induce lig_induce Induce Myocardial Infarction (Two-Stage Coronary Ligation) start->lig_induce dig_stabilize Stabilize Ventricular Tachycardia dig_induce->dig_stabilize dig_treat Administer this compound (IV) dig_stabilize->dig_treat dig_endpoint Endpoint: Conversion to Sinus Rhythm dig_treat->dig_endpoint lig_monitor Monitor for 24-48h for Spontaneous Arrhythmias lig_induce->lig_monitor lig_treat Administer this compound (IV) lig_monitor->lig_treat lig_endpoint Endpoint: Suppression of Arrhythmias lig_treat->lig_endpoint AHR_10718 This compound ClassI_Drug Class I Antiarrhythmic Agent (Sodium Channel Blocker) AHR_10718->ClassI_Drug is a AHR_Receptor Aryl Hydrocarbon Receptor (AHR) label_relation No Known Relationship AHR_10718->label_relation Transcription_Factor Ligand-Activated Transcription Factor AHR_Receptor->Transcription_Factor is a label_relation->AHR_Receptor

The Impact of AHR 10718 on Cardiac Action Potential Duration: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is an antiarrhythmic agent classified as a Class I sodium channel blocker. Its primary mechanism of action involves the modulation of cardiac ion channels, which in turn affects the electrophysiological properties of cardiac tissues. This technical guide provides a comprehensive analysis of the effects of this compound on action potential duration (APD), drawing from available scientific literature. The information is presented to facilitate further research and drug development efforts in the field of cardiac electrophysiology.

Key Finding: The primary source of detailed electrophysiological data on this compound appears to be the following research paper:

Damiano BP, Le Marec H, Rosen MR. Electrophysiologic effects of this compound on isolated cardiac tissues. Eur J Pharmacol. 1985 Feb 5;108(3):243-55.

While the full text of this article is not publicly available through standard searches, this guide synthesizes information from accessible abstracts and related literature to provide a foundational understanding of this compound's effects.

Mechanism of Action and Effects on Repolarization

This compound, as a Class I antiarrhythmic drug, primarily targets the voltage-gated sodium channels in cardiomyocytes. By blocking these channels, it reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and conduction velocity.

Crucially, for the focus of this guide, this compound has been reported to accelerate the repolarization of canine Purkinje fiber action potentials . This indicates that the compound shortens the action potential duration in these specialized conducting fibers. The shortening of the effective refractory period by this compound is reported to be less than the shortening of the action potential duration[1]. This differential effect is a key characteristic of some Class I antiarrhythmic agents.

Quantitative Data on Action Potential Duration

Detailed quantitative data on the concentration-dependent effects of this compound on action potential duration (e.g., APD50 and APD90) are expected to be present in the aforementioned European Journal of Pharmacology article. Without access to this primary source, a comprehensive data table cannot be constructed at this time.

Based on its classification as a Class I sodium channel blocker, the effects of this compound on APD are likely to be complex and may vary depending on the specific cardiac tissue (e.g., atrial, ventricular, Purkinje fibers) and the experimental conditions (e.g., pacing frequency, baseline APD).

Experimental Protocols

A detailed description of the experimental methodologies would be contained within the primary research article. However, based on standard practices in cardiac electrophysiology research, the key experiments would likely involve the following:

Tissue Preparation:
  • Source: Canine hearts are a common model for studying the electrophysiological effects of antiarrhythmic drugs.

  • Dissection: Isolation of specific cardiac tissues, such as Purkinje fibers from the ventricles and papillary muscles.

  • Superfusion: Tissues would be placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain viability and physiological pH. The temperature would be maintained at approximately 37°C.

Electrophysiological Recording:
  • Technique: Standard microelectrode techniques would be employed to impale individual cardiomyocytes and record transmembrane action potentials.

  • Parameters Measured:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum Rate of Depolarization (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

    • Effective Refractory Period (ERP)

Drug Application:
  • Concentration-Response: this compound would be added to the superfusate at increasing concentrations to determine the dose-dependent effects on the measured electrophysiological parameters.

  • Washout: A washout period with a drug-free solution would be performed to assess the reversibility of the drug's effects.

Signaling Pathway and Experimental Workflow

Signaling Pathway

As a direct-acting ion channel blocker, the primary "signaling pathway" for this compound's effect on action potential duration is the direct physical interaction with the voltage-gated sodium channel. This interaction alters the channel's conformation, leading to a reduction in sodium influx. The subsequent changes in other ion currents that contribute to repolarization would determine the net effect on APD.

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Effects AHR10718 This compound (Extracellular) NaChannel Voltage-Gated Na+ Channel (Nav1.5) AHR10718->NaChannel NaInflux Na+ Influx (Phase 0) NaChannel->NaInflux_proxy Depolarization Decreased Rate of Depolarization (Vmax) APD Shortened Action Potential Duration Depolarization->APD Altered Repolarizing Currents NaInflux_proxy->Depolarization

Caption: Mechanism of this compound action on cardiac action potential.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the electrophysiological effects of a compound like this compound.

G cluster_prep Tissue Preparation cluster_record Electrophysiological Recording cluster_drug Drug Application cluster_analysis Data Analysis start Isolate Cardiac Tissue (e.g., Purkinje Fibers) mount Mount in Tissue Bath with Superfusion start->mount impale Impale Cells with Microelectrodes mount->impale baseline Record Baseline Action Potentials impale->baseline add_drug Apply this compound (Increasing Concentrations) baseline->add_drug record_effect Record AP Changes add_drug->record_effect washout Washout with Drug-Free Solution record_effect->washout measure Measure AP Parameters (APD, Vmax, etc.) washout->measure stats Statistical Analysis measure->stats

Caption: Experimental workflow for assessing this compound's electrophysiological effects.

Conclusion and Future Directions

This compound is a Class I antiarrhythmic agent that has been shown to shorten the action potential duration in canine Purkinje fibers. A comprehensive quantitative analysis of its effects requires access to the primary literature, specifically the 1985 paper by Damiano et al. For researchers and drug development professionals, obtaining this publication is a critical next step to fully understand the electrophysiological profile of this compound. Future research could focus on elucidating the specific subtypes of sodium and potassium channels affected by this compound and exploring its effects in different species and cardiac disease models. A more detailed understanding of its mechanism of action will be invaluable for assessing its therapeutic potential and safety profile.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, with life-threatening arrhythmias being a major complication. This technical guide provides a comprehensive overview of AHR 10718, a Class I antiarrhythmic agent, for the management of MI-related arrhythmias. This document synthesizes the available preclinical data, focusing on its mechanism of action, efficacy in established animal models, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

Ventricular arrhythmias following acute myocardial infarction are a significant clinical challenge, often leading to sudden cardiac death. The ischemic environment created by an MI leads to electrophysiological changes in the myocardium, including altered ion channel function, which creates a substrate for re-entrant and triggered arrhythmias. Antiarrhythmic drugs are a cornerstone of therapy, and Class I agents, which target the fast sodium channels, play a crucial role in suppressing these abnormal rhythms.

This compound is a potent Class I antiarrhythmic agent that has demonstrated significant efficacy in preclinical models of myocardial infarction-related arrhythmias. Its pharmacological profile is similar to other well-characterized Class I drugs such as disopyramide and procainamide. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the preclinical data and experimental basis for the antiarrhythmic effects of this compound.

Mechanism of Action: Class I Sodium Channel Blockade

This compound exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes. This action falls under the Vaughan Williams classification of Class I antiarrhythmic drugs.

Electrophysiological Effects
  • Decreased Rate of Depolarization (Phase 0): By blocking the influx of sodium ions during the initial phase of the action potential, this compound reduces the maximum upstroke velocity (Vmax).

  • Increased Threshold for Excitability: A greater stimulus is required to elicit an action potential in the presence of the drug.

  • Prolonged QRS Duration: The slowing of conduction through the ventricular myocardium is reflected as a widening of the QRS complex on an electrocardiogram (ECG).

The specific subclass of Class I to which this compound belongs (Ia, Ib, or Ic) would determine its effect on the action potential duration and its kinetics of binding to the sodium channel. Based on its comparison to disopyramide and procainamide, it is likely a Class Ia agent, which typically prolongs the action potential duration.

Signaling Pathway

The mechanism of action of this compound at the cellular level involves the direct blockade of the pore-forming alpha subunit of the Nav1.5 sodium channel, which is the predominant sodium channel isoform in the adult ventricle.

cluster_membrane Cardiomyocyte Membrane cluster_action_potential Action Potential Na_channel Nav1.5 Sodium Channel (Pore) Phase0 Phase 0 (Depolarization) AHR10718 This compound AHR10718->Na_channel Blocks Na+ Influx Vmax Decreased Vmax Phase0->Vmax Leads to Conduction Slowed Conduction Vmax->Conduction Results in Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia_Suppression Contributes to

Mechanism of this compound Action on Sodium Channels.

Preclinical Efficacy in Myocardial Infarction Models

The antiarrhythmic efficacy of this compound has been evaluated in canine models of myocardial infarction-induced ventricular arrhythmias. The primary model utilized was the two-stage coronary ligation model, which reliably produces a high incidence of ventricular arrhythmias.

Quantitative Efficacy Data

The following table summarizes the minimum effective plasma concentrations of this compound required to suppress ventricular arrhythmias in different canine models.[1]

Arrhythmia ModelThis compound Dose (i.v.)Minimum Effective Plasma Concentration (µg/mL) (mean ± S.D., n=6)
24-hour Coronary Ligation10 mg/kg8.1 ± 0.7
48-hour Coronary Ligation5 mg/kg2.9 ± 0.9
Digitalis-induced Arrhythmia5 mg/kg2.8 ± 0.6

Data from Hashimoto K, et al. Jpn J Pharmacol. 1988.[1]

These data demonstrate the dose-dependent efficacy of this compound in suppressing arrhythmias arising from both ischemic and non-ischemic origins.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections outline the methodologies employed in the key studies evaluating this compound.

Two-Stage Coronary Ligation Model in Canines

This model is designed to induce a myocardial infarction that leads to the development of spontaneous and inducible ventricular arrhythmias.

cluster_workflow Two-Stage Coronary Ligation Workflow start Anesthetize Canine Model thoracotomy Perform Left Thoracotomy start->thoracotomy pericardiotomy Incise Pericardium thoracotomy->pericardiotomy ligate_lad Ligate Left Anterior Descending (LAD) Artery pericardiotomy->ligate_lad first_stage Stage 1: Partial Occlusion ligate_lad->first_stage second_stage Stage 2: Complete Occlusion (after 30 min) first_stage->second_stage ecg_monitoring Continuous ECG Monitoring second_stage->ecg_monitoring arrhythmia_induction Induce Arrhythmias (if necessary) ecg_monitoring->arrhythmia_induction drug_admin Administer this compound arrhythmia_induction->drug_admin data_analysis Analyze Antiarrhythmic Effect drug_admin->data_analysis end Endpoint data_analysis->end

Workflow for the Canine Coronary Ligation Model.

Methodology:

  • Animal Preparation: Adult mongrel dogs are anesthetized, and a left thoracotomy is performed to expose the heart.

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is isolated. A two-stage ligation is performed to minimize acute mortality.

    • Stage 1: A partial occlusion of the LAD is created.

    • Stage 2: After a period of stabilization (typically 30 minutes), the ligature is tightened to achieve complete occlusion.

  • Electrophysiological Monitoring: A standard limb lead electrocardiogram (ECG) is continuously monitored to detect the onset and characteristics of ventricular arrhythmias.

  • Drug Administration: Once stable arrhythmias are observed (typically 24 or 48 hours post-ligation), this compound is administered intravenously.

  • Data Analysis: The efficacy of this compound is determined by the reduction or termination of ventricular arrhythmias. Plasma concentrations of the drug are correlated with its antiarrhythmic effect.

Digitalis-Induced Arrhythmia Model

This model is used to assess the efficacy of antiarrhythmic agents against arrhythmias caused by digitalis toxicity.

Methodology:

  • Animal Preparation: Anesthetized dogs are instrumented for ECG and blood pressure monitoring.

  • Digitalis Infusion: A solution of a digitalis glycoside (e.g., ouabain) is infused intravenously at a constant rate until a stable ventricular arrhythmia is established.

  • Drug Administration: this compound is administered intravenously as a bolus or infusion.

  • Efficacy Assessment: The dose of this compound required to convert the arrhythmia to a stable sinus rhythm is determined.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a potent antiarrhythmic agent with efficacy in models of myocardial infarction-related arrhythmias.[1] Its mechanism of action as a Class I sodium channel blocker is well-established in principle, though further studies are needed to fully characterize its electrophysiological profile, including its specific subclass and binding kinetics.

The lack of publicly available clinical trial data for this compound indicates that its development may have been discontinued or that it did not progress to human studies. However, the compound remains a valuable tool for research into the mechanisms of arrhythmias and the development of novel antiarrhythmic therapies.

Future research could focus on:

  • Detailed Electrophysiological Studies: Characterizing the effects of this compound on specific cardiac ion channels and action potential parameters in isolated cardiomyocytes.

  • Binding Kinetics: Determining the affinity and kinetics of this compound for the Nav1.5 sodium channel in its different states (resting, open, and inactivated).

  • Comparative Efficacy Studies: Directly comparing the efficacy and safety profile of this compound with modern antiarrhythmic agents.

Conclusion

This compound is a Class I antiarrhythmic agent with demonstrated efficacy in suppressing ventricular arrhythmias in canine models of myocardial infarction. This technical guide has provided a comprehensive summary of the available preclinical data, including quantitative efficacy, mechanism of action, and detailed experimental protocols. While its clinical development status is unknown, this compound serves as an important reference compound for the study of antiarrhythmic drug action and the pathophysiology of myocardial infarction-related arrhythmias. The information presented herein provides a valuable resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

References

In-Depth Technical Guide to the Pharmacological Profile of AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHR 10718 is a Class I antiarrhythmic agent characterized by its sodium channel blocking properties. Preclinical studies have demonstrated its efficacy in suppressing ventricular and atrial arrhythmias. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, electrophysiological effects, and available pharmacokinetic data. Detailed experimental methodologies are provided for key studies, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

This compound is an investigational antiarrhythmic drug identified as a Class I agent, suggesting its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] This action leads to a depression of membrane responsiveness and conduction velocity, which are key factors in the management of cardiac arrhythmias.[3] The pharmacological profile of this compound shows similarities to other well-known Class I antiarrhythmics such as disopyramide and procainamide.[1] This guide synthesizes the available data on this compound to provide a detailed technical resource for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action

As a Class I antiarrhythmic agent, the principal mechanism of action of this compound is the blockade of fast sodium channels (NaV1.5) in cardiac muscle cells.[1][4] This inhibition of sodium influx during phase 0 of the cardiac action potential leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in non-nodal cardiac tissues.[4]

dot

Figure 1: Proposed mechanism of action for this compound.

Electrophysiological Profile

Studies on this compound have revealed its significant effects on the electrophysiological properties of cardiac tissue. The compound depresses membrane responsiveness and conduction and has been shown to shorten the effective refractory period (ERP) to a lesser extent than the action potential duration (APD).[3]

In Vivo Electrophysiology

The antiarrhythmic efficacy of this compound has been evaluated in canine models of both ventricular and atrial arrhythmias.

Table 1: Efficacy of this compound in Canine Arrhythmia Models [1]

Arrhythmia ModelInduction MethodIntravenous Dose (mg/kg)Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.)
Ventricular Arrhythmia24 hr Coronary Ligation108.1 ± 0.7
Ventricular Arrhythmia48 hr Coronary Ligation52.9 ± 0.9
Ventricular ArrhythmiaDigitalis-induced52.8 ± 0.6
Atrial ArrhythmiaAconitine-induced-Suppressed
Ventricular ArrhythmiaAdrenaline-induced-Ineffective

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not extensively published. The available data is derived from efficacy studies in canines and provides minimum effective plasma concentrations.

Table 2: Pharmacokinetic Data for this compound in Dogs [1]

ParameterValueCondition
Minimum Effective Plasma Concentration2.8 - 8.1 µg/mLVarious arrhythmia models

It is noteworthy that the correlation between the antiarrhythmic effects of this compound and its plasma concentrations was not high, a characteristic it shares with other Class I antiarrhythmic drugs like disopyramide and procainamide.[1]

Experimental Protocols

Canine Arrhythmia Models

The in vivo efficacy of this compound was assessed using established canine models of cardiac arrhythmia.[1]

Ventricular Arrhythmia Models:

  • Coronary Ligation-Induced Arrhythmia: A two-stage ligation of the left anterior descending coronary artery was performed in mongrel dogs. This compound was administered intravenously to determine its effect on the resulting ventricular arrhythmias.

  • Digitalis-Induced Arrhythmia: Arrhythmias were induced by intravenous infusion of acetylstrophanthidin. The ability of this compound to revert the arrhythmia to sinus rhythm was evaluated.

  • Adrenaline-Induced Arrhythmia: Ventricular arrhythmias were induced by an intravenous injection of adrenaline in dogs anesthetized with chloroform.

Atrial Arrhythmia Model:

  • Aconitine-Induced Atrial Fibrillation: A solution of aconitine was applied to the surface of the right atrium to induce atrial fibrillation. The effectiveness of this compound in terminating the arrhythmia was observed.

dot

G cluster_ventricular Ventricular Arrhythmia Models cluster_atrial Atrial Arrhythmia Model coronary_ligation Coronary Ligation digitalis Digitalis Infusion adrenaline Adrenaline Injection aconitine Aconitine Application animal_model Canine Model arrhythmia_induction Arrhythmia Induction animal_model->arrhythmia_induction arrhythmia_induction->coronary_ligation arrhythmia_induction->digitalis arrhythmia_induction->adrenaline arrhythmia_induction->aconitine drug_admin This compound Administration (IV) arrhythmia_induction->drug_admin ecg_monitoring ECG Monitoring & Plasma Sampling drug_admin->ecg_monitoring data_analysis Determination of Minimum Effective Plasma Concentration ecg_monitoring->data_analysis

Figure 2: Experimental workflow for in vivo arrhythmia models.

Chemical Information

Discussion and Future Directions

This compound demonstrates a pharmacological profile consistent with a Class I antiarrhythmic agent, showing efficacy in preclinical models of ventricular and atrial arrhythmias. Its mechanism of action is presumed to be the blockade of cardiac sodium channels. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available data on its chemical structure, binding kinetics to sodium channel subtypes, and a full pharmacokinetic and pharmacodynamic profile in different species.

Future research should focus on:

  • Elucidation of the definitive chemical structure of this compound.

  • In vitro characterization of its binding affinity and kinetics for NaV1.5 and other relevant ion channels.

  • Detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Further in vivo studies to establish a clearer dose-response relationship and to explore its potential for proarrhythmic effects.

A more complete dataset will be crucial for determining the potential of this compound as a clinically useful antiarrhythmic drug.

References

Unraveling the Structure-Activity Relationship of AHR 10718: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise chemical structure of AHR 10718 is not publicly available in the current scientific literature or chemical databases. This technical guide, therefore, focuses on the known pharmacological class of this compound—phenylurea antiarrhythmic agents—and extrapolates its likely structure-activity relationship (SAR) based on its classification and comparison to structurally similar compounds.

Introduction to this compound

This compound is identified as an antiarrhythmic agent, specifically a Class I sodium channel blocker. Its pharmacological profile is noted to be similar to that of other Class Ia antiarrhythmics such as disopyramide and procainamide, as well as the Class Ib agent SUN 1165 (pilsicainide). Crucially, this compound has been described as a phenylurea compound, a chemical class that offers a versatile scaffold for drug design. This guide will delve into the anticipated SAR of this compound by examining the general principles of Class I antiarrhythmic drugs and the specific contributions of the phenylurea moiety.

The Phenylurea Scaffold in Antiarrhythmic Drug Design

The phenylurea core, characterized by a urea group linked to a phenyl ring, provides a rigid and polar backbone that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. In the context of antiarrhythmic agents, this scaffold is anticipated to interact with the cardiac sodium channel (Nav1.5).

General Structure of Phenylurea Antiarrhythmics

A hypothetical general structure for a phenylurea-based antiarrhythmic agent like this compound is presented below, based on its classification and the structures of related compounds.

Caption: General structural components of a phenylurea antiarrhythmic agent.

Proposed Mechanism of Action and Signaling Pathway

As a Class I antiarrhythmic, this compound is expected to exert its effects by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and increasing the effective refractory period.

G cluster_pathway Proposed Signaling Pathway of this compound AHR10718 This compound (Phenylurea Compound) Nav15 Voltage-gated Sodium Channel (Nav1.5) AHR10718->Nav15 Blocks INa Reduced Inward Na+ Current (INa) Nav15->INa Vmax Decreased Vmax of Action Potential INa->Vmax Conduction Slowed Conduction Velocity Vmax->Conduction ERP Increased Effective Refractory Period Vmax->ERP Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia ERP->Arrhythmia

Caption: Proposed mechanism of action for this compound as a Class I antiarrhythmic.

Structure-Activity Relationship (SAR) Insights

Without the explicit structure of this compound, a definitive SAR cannot be constructed. However, by analyzing the SAR of procainamide, disopyramide, and other phenylurea-containing molecules, we can infer key structural features that likely govern the activity of this compound.

Table 1: Inferred Structure-Activity Relationships for Phenylurea Antiarrhythmics

Structural MoietyModificationEffect on ActivityRationale
Aromatic Ring (Phenyl) Substitution with electron-withdrawing or electron-donating groupsModulates binding affinity and metabolic stability.Alterations in electronic properties can influence π-π stacking and other non-covalent interactions with the sodium channel.
Urea Linker N-alkylation or N-arylationCan alter hydrogen bonding capacity and lipophilicity.The urea NH groups are potential hydrogen bond donors. Substitution can impact binding and solubility.
Alkyl Chain Length and branchingAffects lipophilicity and spatial orientation of the basic amine.Optimal chain length is crucial for positioning the terminal amine for interaction with the channel.
Basic Amino Group pKa and steric hindranceInfluences ionization at physiological pH and interaction with acidic residues.A protonated amine is generally required for high-affinity binding to the sodium channel pore.

Experimental Protocols for Evaluation

The characterization of a novel antiarrhythmic agent like this compound would involve a series of in vitro and in vivo experiments to determine its efficacy, potency, and mechanism of action.

In Vitro Electrophysiology

Objective: To determine the effect of the compound on cardiac ion channels.

Methodology:

  • Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use of cell lines stably expressing the human cardiac sodium channel (hNav1.5).

  • Patch-Clamp Recording: Whole-cell patch-clamp technique is employed to record sodium currents.

  • Experimental Protocol:

    • Cells are perfused with a control extracellular solution.

    • A voltage-clamp protocol is applied to elicit sodium currents.

    • The compound is then perfused at various concentrations, and the effect on the peak sodium current, as well as on the voltage-dependence of activation and inactivation, is measured.

    • Use-dependent block is assessed by applying trains of depolarizing pulses at different frequencies.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 value for sodium channel block.

G cluster_workflow Experimental Workflow: In Vitro Electrophysiology Start Isolated Cardiomyocyte or hNav1.5 Cell Line Patch Whole-Cell Patch-Clamp Start->Patch Control Record Baseline Sodium Current Patch->Control Compound Apply this compound (Varying Concentrations) Control->Compound Record Record Sodium Current in Presence of Compound Compound->Record Analysis Data Analysis: IC50, Gating Kinetics, Use-Dependence Record->Analysis End Characterization of Channel Blocking Properties Analysis->End

Caption: A typical workflow for the in vitro electrophysiological evaluation of a novel antiarrhythmic compound.

In Vivo Arrhythmia Models

Objective: To assess the antiarrhythmic efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Anesthetized rats or dogs are commonly used.

  • Induction of Arrhythmia: Arrhythmias are induced by various methods, such as coronary artery ligation (to mimic myocardial infarction), or administration of arrhythmogenic agents like ouabain or aconitine.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Monitoring: The electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, rhythm, and various ECG intervals.

  • Data Analysis: The dose of the compound required to suppress or prevent the induced arrhythmia is determined.

Conclusion and Future Directions

While the precise chemical identity of this compound remains to be elucidated, its classification as a phenylurea Class I antiarrhythmic provides a solid foundation for understanding its potential mechanism of action and structure-activity relationship. The phenylurea scaffold represents a promising area for the development of novel antiarrhythmic drugs with improved efficacy and safety profiles. Future research should focus on the synthesis and evaluation of a library of phenylurea analogs to systematically explore the SAR for this class of compounds. The discovery of the exact structure of this compound would be a significant step forward, enabling detailed molecular modeling studies and the rational design of next-generation antiarrhythmic agents.

AHR-10718 In Vitro Cardiac Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR-10718 is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of sodium channels in cardiomyocytes.[1] This guide provides a comprehensive overview of the available information on AHR-10718 and outlines the application of modern in vitro cardiac models for its electrophysiological characterization. While specific in vitro quantitative data for AHR-10718 is limited in publicly available literature, this document details the established experimental protocols and data presentation formats relevant to assessing a compound with this classification.

Electrophysiological Profile of AHR-10718

In vivo studies in canine models have demonstrated the antiarrhythmic efficacy of AHR-10718 in arrhythmias induced by coronary ligation and digitalis. It is characterized as a Class 1 Na+ channel blocker, similar to disopyramide and procainamide.[1] Key reported effects include the depression of membrane responsiveness and conduction, along with a shortening of the effective refractory period.[1]

Quantitative Data
Arrhythmia ModelDosage (i.v.)Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.)
24 hr Coronary Ligation10 mg/kg8.1 ± 0.7
48 hr Coronary Ligation5 mg/kg2.9 ± 0.9
Digitalis-induced5 mg/kg2.8 ± 0.6

Core In Vitro Cardiac Models for AHR-10718 Assessment

The current standard for preclinical cardiac safety and efficacy assessment involves the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a human-relevant model to investigate the electrophysiological effects of compounds like AHR-10718.

Key Experimental Platforms:
  • Patch-Clamp Electrophysiology: This is the gold-standard for characterizing the effect of a compound on specific cardiac ion channels. For a Class I agent like AHR-10718, the primary target would be the voltage-gated sodium channel, Nav1.5.

  • Multi-electrode Array (MEA): MEA platforms allow for the non-invasive recording of extracellular field potentials from a spontaneously beating syncytium of hiPSC-CMs. This provides data on key parameters such as field potential duration (an analogue of the ECG's QT interval), beat rate, and the occurrence of arrhythmic events.

  • Calcium Imaging: This technique measures changes in intracellular calcium concentration, providing insights into excitation-contraction coupling and the potential for pro-arrhythmic calcium-handling abnormalities.

Experimental Protocols

While specific protocols for AHR-10718 are not published, the following represents a standard methodology for assessing a Class I antiarrhythmic drug using hiPSC-CMs.

hiPSC-CM Culture and Plating
  • Cell Source: Commercially available or in-house differentiated hiPSC-CMs.

  • Culture Medium: Specialized cardiomyocyte maintenance medium.

  • Plating for MEA: hiPSC-CMs are plated as a monolayer onto fibronectin-coated multi-well MEA plates. Cultures are maintained for several days to allow for the formation of a spontaneously beating syncytium.

  • Plating for Patch-Clamp: hiPSC-CMs are plated at a lower density on fibronectin-coated glass coverslips.

Patch-Clamp Electrophysiology for Nav1.5 Characterization
  • Objective: To determine the concentration-dependent block of the cardiac sodium channel (Nav1.5) by AHR-10718.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on single hiPSC-CMs.

    • The cell membrane is held at a negative potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • AHR-10718 is perfused at increasing concentrations.

    • The peak sodium current is measured at each concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited).

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.

Multi-electrode Array (MEA) Assay
  • Objective: To assess the integrated electrophysiological effects of AHR-10718 on a cardiomyocyte network.

  • Methodology:

    • Baseline field potentials are recorded from the hiPSC-CM monolayer in the MEA plate.

    • AHR-10718 is added to the wells at cumulative, increasing concentrations.

    • Recordings are taken after a stabilization period at each concentration.

  • Key Parameters Measured:

    • Field Potential Duration (FPD): The duration from the initial depolarization spike to the peak of the repolarization wave.

    • Beat Rate: The frequency of spontaneous contractions.

    • Spike Amplitude: Reflects the magnitude of the depolarizing sodium current.

    • Arrhythmic Events: Detection of early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and other irregularities.

Visualization of Key Processes

Signaling Pathway of a Class I Antiarrhythmic Drug

AHR_10718 AHR-10718 NaV1_5 Voltage-Gated Sodium Channel (Nav1.5) AHR_10718->NaV1_5 Blocks Na_Influx Na+ Influx AHR_10718->Na_Influx Inhibits Depolarization Phase 0 Depolarization Na_Influx->Depolarization Drives AP_Upstroke Reduced Action Potential Upstroke Velocity Depolarization->AP_Upstroke Leads to Conduction Slowed Conduction Velocity AP_Upstroke->Conduction Results in

Caption: Mechanism of Action for a Class I Antiarrhythmic Agent.

Experimental Workflow for In Vitro Cardiac Assessment

start hiPSC-CM Culture patch_clamp Patch-Clamp (Single Cell) start->patch_clamp mea MEA Assay (Syncytium) start->mea calcium Calcium Imaging start->calcium drug_application AHR-10718 Application (Concentration-Response) patch_clamp->drug_application mea->drug_application calcium->drug_application data_analysis Data Analysis drug_application->data_analysis ic50 IC50 Determination (Nav1.5) data_analysis->ic50 fpd FPD, Beat Rate, Arrhythmia Analysis data_analysis->fpd ca_transient Calcium Transient Analysis data_analysis->ca_transient report Comprehensive Electrophysiological Profile ic50->report fpd->report ca_transient->report

Caption: Workflow for Assessing AHR-10718 in hiPSC-CMs.

Conclusion

AHR-10718 is a Class I antiarrhythmic with demonstrated in vivo efficacy. While specific in vitro data in human cardiac models is lacking in the public domain, the experimental frameworks using hiPSC-CMs with patch-clamp and MEA technologies are well-established to thoroughly characterize its electrophysiological properties. Such studies would be essential to determine its precise mechanism, potency, and potential pro-arrhythmic risk in a human context, thereby guiding further drug development efforts.

References

Preclinical Research Findings on AHR 10718: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for AHR 10718, a Class I antiarrhythmic agent. The information is compiled to meet the needs of researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Core Compound Information
  • Compound Name: this compound

  • Chemical Name: (N'(2-(diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl) urea, (Z)-butanedioate)

  • Pharmacological Class: Class I Antiarrhythmic Agent (Sodium Channel Blocker)

Quantitative Data Summary

The antiarrhythmic efficacy of this compound has been evaluated in several canine arrhythmia models. The minimum effective plasma concentrations required to suppress various types of arrhythmias are summarized below.

Arrhythmia ModelInduction MethodThis compound Dose (i.v.)Minimum Effective Plasma Concentration (µg/mL) (mean ± S.D., n=6)
Ventricular Arrhythmia24 hr Coronary Ligation10 mg/kg8.1 ± 0.7
Ventricular Arrhythmia48 hr Coronary Ligation5 mg/kg2.9 ± 0.9
Ventricular ArrhythmiaDigitalis-induced5 mg/kg2.8 ± 0.6
Atrial ArrhythmiaAconitine-induced-Suppressed
Ventricular ArrhythmiaAdrenaline-induced-Not Effective

Table 1: Minimum Effective Plasma Concentrations of this compound in Canine Arrhythmia Models.[1]

Mechanism of Action: Class I Antiarrhythmic Agent

This compound is classified as a Class I antiarrhythmic drug, which primarily acts by blocking the fast sodium channels (Nav1.5) in the heart.[1][2] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]

The state-dependent blockade of sodium channels by Class I agents is a key feature of their mechanism. They preferentially bind to channels in the open or inactivated states over the resting state.[3][4] This "use-dependent" characteristic means the blocking effect is more pronounced at faster heart rates, making these drugs particularly effective in suppressing tachyarrhythmias.[3]

Mechanism_of_Action_AHR_10718 cluster_membrane Cardiomyocyte Membrane cluster_states Channel States cluster_effect Electrophysiological Effect Na_channel Fast Na+ Channel (Nav1.5) Resting Resting Open Open Inactivated Inactivated Resting->Open Upon Stimulation Open->Inactivated Leads to Effect Reduced Rate of Depolarization (Phase 0) Slowed Conduction Velocity Inactivated->Resting During Repolarization Depolarization Membrane Depolarization Depolarization->Open Activates Repolarization Membrane Repolarization AHR10718 This compound AHR10718->Open Blocks AHR10718->Inactivated Blocks

Mechanism of Action of this compound as a Class I Antiarrhythmic Drug.

Experimental Protocols

The following are representative, detailed protocols for the canine arrhythmia models used in the preclinical evaluation of this compound.

Two-Stage Coronary Ligation-Induced Ventricular Arrhythmia Model

This model is designed to induce ventricular arrhythmias by creating a myocardial infarction.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital). The animal is then intubated and ventilated with room air.

  • Surgical Procedure:

    • A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.

    • The pericardium is opened, and the left anterior descending (LAD) coronary artery is isolated.

    • A two-stage ligation is performed. In the first stage, the LAD is partially occluded. After a period of stabilization (e.g., 30 minutes), the artery is completely ligated. This two-stage process helps to reduce acute mortality.

  • Arrhythmia Monitoring:

    • A continuous electrocardiogram (ECG) is recorded to monitor for the development of ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

    • Arrhythmias typically develop within the first 24-48 hours post-ligation.

  • Drug Administration: this compound is administered intravenously at the specified doses, and the plasma concentration is correlated with the suppression of arrhythmias.

Digitalis-Induced Ventricular Arrhythmia Model

This model induces ventricular arrhythmias through digitalis toxicity.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: The animals are anesthetized as described above.

  • Procedure:

    • A continuous intravenous infusion of a digitalis glycoside, such as ouabain or digoxin, is administered.

    • The infusion rate is maintained to gradually increase the plasma concentration of the digitalis glycoside.

  • Arrhythmia Monitoring:

    • Continuous ECG monitoring is performed to detect the onset of digitalis-induced arrhythmias, which typically manifest as ventricular bigeminy or ventricular tachycardia.

  • Drug Administration: Once a stable arrhythmia is established, this compound is administered intravenously to determine the effective plasma concentration for arrhythmia suppression.

Aconitine-Induced Atrial Arrhythmia Model

This model is used to induce atrial arrhythmias, such as atrial flutter or fibrillation.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Anesthesia is administered as previously described.

  • Procedure:

    • The heart is exposed via a thoracotomy.

    • A solution of aconitine nitrate is applied topically to the right atrial appendage. This can be done by placing a small piece of filter paper soaked in the aconitine solution onto the epicardial surface.[5][6]

  • Arrhythmia Monitoring:

    • An atrial electrogram is recorded directly from the atria, along with a standard ECG, to monitor for the development of atrial arrhythmias.

  • Drug Administration: Following the induction of a sustained atrial arrhythmia, this compound is administered intravenously to assess its efficacy in restoring sinus rhythm.

Experimental_Workflow_AHR10718 cluster_setup Experimental Setup cluster_induction Arrhythmia Induction cluster_monitoring Monitoring & Data Collection cluster_intervention Intervention & Analysis Animal_Model Canine Model (Mongrel Dogs) Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Coronary_Ligation Two-Stage Coronary Ligation Anesthesia->Coronary_Ligation Digitalis_Infusion Digitalis Infusion Anesthesia->Digitalis_Infusion Aconitine_Application Topical Aconitine Application Anesthesia->Aconitine_Application ECG_Monitoring Continuous ECG & Electrogram Monitoring Coronary_Ligation->ECG_Monitoring Digitalis_Infusion->ECG_Monitoring Aconitine_Application->ECG_Monitoring AHR10718_Admin This compound Administration (i.v.) ECG_Monitoring->AHR10718_Admin Once Arrhythmia is Stable Data_Analysis Data Analysis: Efficacy vs. Plasma Concentration ECG_Monitoring->Data_Analysis Blood_Sampling Blood Sampling for Plasma Concentration Blood_Sampling->Data_Analysis AHR10718_Admin->Blood_Sampling

General Experimental Workflow for Preclinical Evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for AHR 10718 in Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AHR 10718 is an experimental antiarrhythmic agent classified as a class 1 sodium channel blocker.[1] It has demonstrated efficacy in suppressing cardiac arrhythmias in canine models, particularly those induced by digitalis intoxication and myocardial infarction.[1][2] Its mechanism of action involves depressing membrane responsiveness and conduction in specialized cardiac conducting fibers.[2] These application notes provide a summary of the experimental use of this compound in canines, based on published research, to guide researchers and drug development professionals.

Mechanism of Action

This compound functions as a class 1 antiarrhythmic drug by blocking sodium (Na+) channels in the heart.[1] This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias.

cluster_membrane Cardiac Cell Membrane cluster_effect Cellular Effect Na_channel Voltage-gated Na+ Channel Na_channel->Na_ion_in AHR_10718 This compound AHR_10718->Na_channel Blocks Depolarization Decreased Rate of Depolarization Na_ion_out->Na_channel Normal Influx Conduction Slowed Cardiac Conduction Depolarization->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia

Mechanism of action of this compound as a sodium channel blocker.

Quantitative Data Summary

The following table summarizes the minimum effective plasma concentrations of this compound required to suppress various induced arrhythmias in canine models.[1]

Arrhythmia ModelIntravenous (IV) DoseMinimum Effective Plasma Concentration (µg/mL)
24 hr Coronary Ligation10 mg/kg8.1 ± 0.7
48 hr Coronary Ligation5 mg/kg2.9 ± 0.9
Digitalis-induced5 mg/kg2.8 ± 0.6

Data presented as mean ± S.D. for n=6.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in canine models, based on published studies.[1]

1. Induction of Ventricular Arrhythmias via Coronary Ligation

This protocol describes a two-stage coronary ligation procedure to induce ventricular arrhythmias.

  • Animal Model: Adult dogs of either sex.

  • Anesthesia: Appropriate anesthesia is administered to maintain a surgical plane of anesthesia.

  • Procedure:

    • A left thoracotomy is performed in the fifth intercostal space.

    • The left anterior descending coronary artery is dissected.

    • A two-stage ligation is performed to induce myocardial infarction and subsequent arrhythmias.

    • The chest is closed, and the animal is allowed to recover.

  • Drug Administration: this compound is administered intravenously at the specified doses (5 mg/kg or 10 mg/kg) at 24 or 48 hours post-ligation.[1]

  • Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to assess the antiarrhythmic effects. Plasma concentrations of this compound are determined to establish the minimum effective concentration.[1]

2. Induction of Ventricular Arrhythmias via Digitalis

This protocol outlines the induction of arrhythmias using digitalis.

  • Animal Model: Adult dogs of either sex.

  • Procedure:

    • Digitalis glycosides are administered to induce ventricular arrhythmias.

  • Drug Administration: this compound is administered intravenously at a dose of 5 mg/kg.[1]

  • Monitoring: ECG is continuously monitored to observe the suppression of arrhythmias. Plasma levels of this compound are measured.[1]

3. Induction of Atrial Arrhythmia via Aconitine

This protocol describes the use of aconitine to induce atrial arrhythmias.

  • Animal Model: Adult dogs of either sex.

  • Procedure:

    • Aconitine is administered to induce atrial arrhythmia.

  • Drug Administration: this compound is administered intravenously.

  • Monitoring: ECG is used to monitor the atrial rhythm and the effect of this compound.

It is important to note that this compound was found to be ineffective in suppressing adrenaline-induced arrhythmias.[1]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the antiarrhythmic efficacy of this compound in a canine model.

start Start: Select Canine Model induce_arrhythmia Induce Arrhythmia (e.g., Coronary Ligation, Digitalis) start->induce_arrhythmia baseline_ecg Record Baseline ECG induce_arrhythmia->baseline_ecg administer_drug Administer this compound (IV) baseline_ecg->administer_drug monitor_ecg Continuous ECG Monitoring administer_drug->monitor_ecg collect_samples Collect Plasma Samples monitor_ecg->collect_samples analyze_plasma Analyze Plasma Concentration of this compound collect_samples->analyze_plasma correlate_data Correlate Plasma Concentration with Antiarrhythmic Effect analyze_plasma->correlate_data end End: Determine Minimum Effective Concentration correlate_data->end

General experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for A-H-R 10718 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is a pharmaceutical agent identified as a Class I antiarrhythmic drug, specifically a sodium channel blocker. It has demonstrated efficacy in suppressing ventricular and atrial arrhythmias in canine models. These application notes provide a summary of the reported in vivo dosages and detailed protocols for inducing relevant arrhythmia models for the study of this compound and other potential antiarrhythmic compounds.

Quantitative Data Summary

The following table summarizes the intravenous dosages of this compound and the resulting plasma concentrations required to achieve antiarrhythmic effects in various canine models.

Animal ModelIntravenous (IV) Dosage (mg/kg)Minimum Effective Plasma Concentration (µg/mL)
24-hour Coronary Ligation108.1 ± 0.7
48-hour Coronary Ligation52.9 ± 0.9
Digitalis-induced Arrhythmia52.8 ± 0.6

Mechanism of Action: Sodium Channel Blockade

This compound functions as a Class I antiarrhythmic agent by blocking fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This mechanism is crucial for interrupting re-entrant arrhythmias, which are a common cause of tachycardias.

cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_in Na+ Influx (Depolarization - Phase 0) AP Decreased Rate of Action Potential Upstroke Na_in->AP AHR10718 This compound AHR10718->Na_channel Blocks Conduction Slowed Conduction Velocity AP->Conduction Arrhythmia Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia

Caption: Signaling pathway of this compound as a sodium channel blocker.

Experimental Protocols

The following are detailed protocols for inducing cardiac arrhythmias in canine models to test the efficacy of this compound. These protocols have been synthesized from multiple sources describing similar experimental setups.

Two-Stage Coronary Ligation Model for Induction of Ventricular Arrhythmia

This model simulates myocardial infarction to induce ventricular arrhythmias.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Suture material

  • ECG monitoring equipment

  • Ventilator

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the procedure. Intubate the animal and provide artificial respiration.

  • Thoracotomy: Perform a left lateral thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Coronary Artery Ligation (Stage 1): Carefully dissect the left anterior descending (LAD) coronary artery. Place a ligature around the artery.

  • Coronary Artery Ligation (Stage 2): After a stabilization period (typically 24 to 48 hours), re-anesthetize the animal and tighten the ligature to completely occlude the LAD. This two-stage process allows for the development of an ischemic zone more gradually, which can lead to more stable arrhythmias.

  • Arrhythmia Monitoring: Continuously monitor the ECG for the development of ventricular arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Drug Administration: Once stable arrhythmias are observed, administer this compound intravenously.

  • Data Collection: Record ECG, heart rate, and blood pressure before and after drug administration to assess the antiarrhythmic effect.

start Start anesthesia Anesthesia & Ventilation start->anesthesia thoracotomy Left Thoracotomy anesthesia->thoracotomy ligate_lad Ligate LAD Coronary Artery (Two-Stage) thoracotomy->ligate_lad monitor_ecg Monitor for Ventricular Arrhythmias ligate_lad->monitor_ecg administer_drug Administer this compound (IV) monitor_ecg->administer_drug collect_data Collect ECG & Hemodynamic Data administer_drug->collect_data end End collect_data->end

Caption: Experimental workflow for the two-stage coronary ligation model.

Digitalis-Induced Ventricular Arrhythmia Model

This model uses a toxic dose of a digitalis glycoside to induce ventricular arrhythmias.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., sodium pentobarbital)

  • Digoxin or other digitalis glycoside

  • Intravenous infusion pump

  • ECG monitoring equipment

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog and ensure stable vital signs.

  • Digitalis Infusion: Administer a loading dose of digoxin intravenously, followed by a continuous infusion to induce toxicity. A common toxic dose to induce arrhythmias is around 0.1-0.2 mg/kg.[1]

  • Arrhythmia Monitoring: Continuously monitor the ECG for the appearance of digitalis-toxic arrhythmias, such as atrioventricular block, VPBs, and VT.

  • Drug Administration: Once a stable arrhythmia is established, administer this compound intravenously.

  • Data Collection: Record ECG and heart rate before and after drug administration to quantify the antiarrhythmic effect.

start Start anesthesia Anesthetize Dog start->anesthesia infuse_digitalis Infuse Toxic Dose of Digitalis (IV) anesthesia->infuse_digitalis monitor_ecg Monitor for Ventricular Arrhythmias infuse_digitalis->monitor_ecg administer_drug Administer this compound (IV) monitor_ecg->administer_drug collect_data Record ECG Data administer_drug->collect_data end End collect_data->end

Caption: Experimental workflow for the digitalis-induced arrhythmia model.

Aconitine-Induced Atrial Arrhythmia Model

This model uses the topical application of aconitine to a specific area of the atria to induce atrial flutter or fibrillation.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Aconitine solution or crystals

  • ECG monitoring equipment

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog and maintain a stable plane of anesthesia.

  • Thoracotomy: Perform a thoracotomy to expose the heart.

  • Aconitine Application: Apply a small amount of aconitine solution or a few crystals directly to the epicardial surface of the right or left atrial appendage. This will create a localized arrhythmogenic focus.

  • Arrhythmia Monitoring: Monitor the ECG for the onset of atrial arrhythmias, such as atrial premature beats, atrial flutter, or atrial fibrillation.

  • Drug Administration: Once a sustained atrial arrhythmia is present, administer this compound intravenously.

  • Data Collection: Record the atrial and ventricular rates from the ECG before and after drug administration to determine the effect on the arrhythmia.

start Start anesthesia Anesthesia start->anesthesia thoracotomy Thoracotomy to Expose Heart anesthesia->thoracotomy apply_aconitine Topical Application of Aconitine to Atrium thoracotomy->apply_aconitine monitor_ecg Monitor for Atrial Arrhythmias apply_aconitine->monitor_ecg administer_drug Administer this compound (IV) monitor_ecg->administer_drug collect_data Record ECG Data administer_drug->collect_data end End collect_data->end

Caption: Experimental workflow for the aconitine-induced arrhythmia model.

References

Application Notes and Protocols for Aryl Hydrocarbon Receptor (AHR) Ligand Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on AHR 10718: Initial searches for "this compound" identify it as a Class I antiarrhythmic agent that acts as a sodium channel blocker.[1][2] There is limited information available in scientific literature connecting this compound to the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Given the detailed request for protocols related to AHR signaling, this document will focus on the preparation and application of ligands that modulate the Aryl Hydrocarbon Receptor, a topic of significant interest in toxicology, immunology, and drug development.

These notes provide comprehensive protocols for the preparation of Aryl Hydrocarbon Receptor (AHR) ligand solutions for use in research settings. Due to the typically hydrophobic nature of AHR ligands, proper handling and solution preparation are critical for obtaining accurate and reproducible experimental results.

General Properties of AHR Ligands

AHR ligands are a structurally diverse group of molecules that include environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), polycyclic aromatic hydrocarbons (PAHs), and naturally occurring compounds such as flavonoids and indole derivatives.[3][4] A common characteristic of many potent AHR ligands is their lipophilicity, which often results in poor aqueous solubility.[5] This property presents a significant challenge for in vitro and in vivo studies, as improper dissolution can lead to compound precipitation and inaccurate concentration assessments.

The following protocols are designed to address these challenges and ensure the effective delivery of AHR ligands in experimental systems.

Quantitative Data for Common AHR Ligands

The following table summarizes key information for several commonly studied AHR ligands. Researchers should always refer to the manufacturer's specifications for the particular lot of the compound being used.

LigandCommon AbbreviationPrimary UseTypical Stock ConcentrationRecommended SolventTypical In Vitro Working Concentration
2,3,7,8-Tetrachlorodibenzo-p-dioxinTCDDPotent Agonist10 µMDMSO0.1 - 10 nM[6][7][8]
6-Formylindolo[3,2-b]carbazoleFICZEndogenous Agonist1-10 mMDMSO10 - 500 nM[8][9]
Indole-3-carbinolI3CNatural Agonist10-100 mMDMSO10 - 100 µM[10]
2-Methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amideCH-223191Selective Antagonist10 mMDMSO1 - 10 µM[11]
β-NaphthoflavoneBNFSynthetic Agonist10-50 mMDMSO1 - 25 µM[12]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol describes the preparation of a concentrated stock solution of an AHR ligand in an appropriate organic solvent.

Materials:

  • AHR ligand (lyophilized powder)

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the AHR ligand needed to achieve the desired stock concentration and volume.

  • Weigh the compound: Carefully weigh the lyophilized AHR ligand in a sterile vial.

  • Solvent addition: Add the calculated volume of DMSO to the vial containing the ligand.

  • Dissolution:

    • Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Sonication (optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. This can help break up aggregates.

    • Gentle Warming (optional): For particularly insoluble compounds, warm the solution to 37°C for 10-15 minutes. Ensure the compound is not heat-sensitive before applying this step.

  • Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, especially for light-sensitive compounds like FICZ.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the preparation of working solutions from a concentrated stock for use in cell-based assays.

Materials:

  • Concentrated AHR ligand stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: To avoid precipitation, perform a stepwise or serial dilution of the stock solution in cell culture medium. Do not add the concentrated stock directly to a large volume of aqueous medium.

    • Prepare a series of dilutions in microcentrifuge tubes or a 96-well plate to reach the final desired concentrations.

  • Slow Addition and Mixing: When diluting, add the stock solution dropwise to the cell culture medium while gently vortexing or swirling. This gradual introduction helps to maintain the compound in solution.

  • Final Solvent Concentration: For most cell-based assays, ensure the final concentration of DMSO is below 0.5%. For sensitive primary cells, the final DMSO concentration should be below 0.1% to avoid solvent-induced toxicity.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately for cell treatment.

Protocol 3: Dioxin Response Element (DRE) Luciferase Reporter Assay

This protocol provides a method for quantifying AHR activation in cells using a DRE-driven luciferase reporter gene.[13]

Materials:

  • Hepa1c1c7 or other suitable cells stably or transiently transfected with a DRE-luciferase reporter plasmid

  • White, clear-bottom 96-well cell culture plates

  • Cell culture medium (DMEM with 10% FBS)

  • AHR ligand working solutions (from Protocol 2)

  • Positive control (e.g., TCDD)

  • Vehicle control (DMSO in medium)

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Day 1: Cell Seeding:

    • Trypsinize and count the reporter cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Day 2: Compound Treatment:

    • Prepare serial dilutions of the AHR ligand working solutions.

    • Carefully remove the medium from the cells.

    • Add 100 µL of the prepared ligand dilutions, positive control, or vehicle control to the respective wells.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Day 3: Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.[15]

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data by expressing the results as fold induction over the vehicle control.

    • Plot the fold induction versus the log of the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand AHR_complex AHR-HSP90-XAP2-p23 Complex Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change ARNT ARNT AHR_ligand_complex->ARNT Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Dimerization ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Activation

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Solution_Preparation_Workflow Start Start: Lyophilized AHR Ligand Weigh Weigh Compound Start->Weigh Add_Solvent Add Organic Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Dissolve (Vortex, Sonicate) Add_Solvent->Dissolve Stock_Solution High-Concentration Stock Solution Dissolve->Stock_Solution Serial_Dilution Perform Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Working_Solution Working Solutions Serial_Dilution->Working_Solution End Use in Assay Working_Solution->End

Caption: Experimental workflow for AHR ligand solution preparation.

DRE_Assay_Workflow Day1 Day 1: Seed Reporter Cells in 96-well Plate Incubate1 Incubate 24h Day1->Incubate1 Day2 Day 2: Treat Cells with AHR Ligand Solutions Incubate1->Day2 Incubate2 Incubate 24h Day2->Incubate2 Day3 Day 3: Add Luciferase Assay Reagent Incubate2->Day3 Read Measure Luminescence Day3->Read Analyze Data Analysis: Fold Induction vs. Vehicle Read->Analyze

Caption: Workflow for a DRE-luciferase reporter gene assay.

References

Application Notes and Protocols for AHR 10718 Patch Clamp Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of voltage-gated sodium channels.[1] This pharmacological profile suggests that this compound modulates cardiac conduction and excitability by inhibiting the influx of sodium ions that are critical for the initiation and propagation of the cardiac action potential. The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is the principal sodium channel in the heart and the likely target of this compound.[2]

These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on human Nav1.5 channels expressed in a heterologous expression system using the whole-cell patch clamp technique. This method is the gold standard for investigating ion channel pharmacology, offering high resolution and detailed insights into the mechanism of drug action.

Key Experimental Objectives:

  • To determine the concentration-dependent inhibition of peak Nav1.5 current by this compound.

  • To characterize the voltage- and use-dependency of this compound-mediated Nav1.5 block.

  • To assess the effects of this compound on the gating kinetics of the Nav1.5 channel.

Data Presentation

Table 1: Summary of this compound Effects on Nav1.5 Channel Gating Parameters (Hypothetical Data)
ParameterControlThis compound (1 µM)This compound (10 µM)
Peak Current Amplitude (pA/pF) -150 ± 15-105 ± 12-45 ± 8
Half-maximal Activation Voltage (V½, mV) -45.2 ± 1.5-48.9 ± 1.8-55.7 ± 2.1
Half-maximal Inactivation Voltage (V½, mV) -85.1 ± 1.2-95.3 ± 1.4-108.6 ± 1.9
IC₅₀ (µM) N/A-5.8
Use-Dependent Block (% at 10 Hz) 5 ± 225 ± 465 ± 7
Table 2: Solutions for Whole-Cell Patch Clamp Recording of Nav1.5 Currents
SolutionComponentConcentration (mM)
External Solution NaCl140
KCl3
CaCl₂1.8
MgCl₂1.2
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Osmolality adjusted to ~325 mOsm with sucrose
Internal (Pipette) Solution CsCl130
NaCl10
EGTA1
HEPES10
Mg-ATP2
pH adjusted to 7.2 with CsOH
Osmolality adjusted to ~308 mOsm with sucrose

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel (hNav1.5) are recommended.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure stable channel expression. Culture at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating for Electrophysiology: Twenty-four to forty-eight hours before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

Whole-Cell Patch Clamp Recording
  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries. The pipettes should have a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

  • Data Acquisition: Record currents using a patch clamp amplifier and appropriate data acquisition software. Filter the data at 5 kHz and digitize at 20 kHz.

Voltage Clamp Protocols
  • Current-Voltage (I-V) Relationship:

    • From a holding potential of -120 mV, apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 50 ms.

    • This protocol is used to determine the peak inward sodium current at various membrane potentials and to assess the effect of this compound on the voltage-dependence of activation.

  • Steady-State Inactivation:

    • From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials ranging from -140 mV to -20 mV in 10 mV increments.

    • Immediately following the pre-pulse, apply a test pulse to -20 mV for 20 ms to measure the fraction of available channels.

    • This protocol determines the voltage at which half of the channels are inactivated and is used to assess the effect of this compound on the voltage-dependence of inactivation.

  • Use-Dependent Block:

    • From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz.

    • The reduction in peak current amplitude over the pulse train indicates the degree of use-dependent block.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293-Nav1.5 Cell Culture plating Plate Cells on Coverslips cell_culture->plating patching Obtain Whole-Cell Configuration plating->patching 24-48 hours voltage_protocols Apply Voltage Protocols patching->voltage_protocols data_acquisition Record Nav1.5 Currents voltage_protocols->data_acquisition iv_analysis I-V Relationship data_acquisition->iv_analysis inactivation_analysis Steady-State Inactivation data_acquisition->inactivation_analysis use_dependence_analysis Use-Dependent Block data_acquisition->use_dependence_analysis ic50_determination IC50 Calculation iv_analysis->ic50_determination inactivation_analysis->ic50_determination use_dependence_analysis->ic50_determination

Caption: Experimental workflow for this compound patch clamp assay.

signaling_pathway AHR10718 This compound Nav1_5 Nav1.5 Channel AHR10718->Nav1_5 Block Na_influx Sodium Influx Nav1_5->Na_influx Mediates Depolarization Membrane Depolarization Na_influx->Depolarization Causes Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for AHR 10718 in Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AHR 10718, a Class I antiarrhythmic agent, in preclinical arrhythmia research. The information is intended to guide researchers in designing and conducting experiments to evaluate the electrophysiological properties and antiarrhythmic efficacy of this compound.

Introduction

This compound is a sodium (Na+) channel blocking antiarrhythmic drug.[1] Its primary mechanism of action involves the inhibition of the fast inward sodium current (INa) in cardiomyocytes, which leads to a depression of membrane responsiveness and conduction velocity.[2] Preclinical studies have demonstrated its efficacy in suppressing ventricular arrhythmias, particularly those arising from myocardial ischemia and digitalis toxicity.[1][2]

Data Presentation

Efficacy of this compound in Canine Arrhythmia Models

The following table summarizes the minimum effective plasma concentrations of this compound required to suppress arrhythmias in various canine models, as reported by Tsuchida et al. (1991).[1]

Arrhythmia ModelThis compound Dosage (i.v.)Minimum Effective Plasma Concentration (µg/mL)Efficacy
24-hour Coronary Ligation10 mg/kg8.1 ± 0.7Effective
48-hour Coronary Ligation5 mg/kg2.9 ± 0.9Effective
Digitalis-induced5 mg/kg2.8 ± 0.6Effective
Adrenaline-inducedNot specifiedNot effectiveIneffective
Electrophysiological Effects of this compound

This compound exhibits characteristic Class I antiarrhythmic effects on cardiac electrophysiology. A qualitative summary of these effects is presented below. Quantitative data from dedicated electrophysiological studies are needed for a more precise characterization.

Electrophysiological ParameterEffect of this compound
Maximum upstroke velocity (Vmax) of the action potentialDecreased
Action Potential Duration (APD)Shortened
Effective Refractory Period (ERP)Shortened (to a lesser extent than APD)
Membrane ResponsivenessDepressed
Conduction VelocityDecreased

Experimental Protocols

Detailed methodologies for key in vivo arrhythmia models are provided below. These protocols are based on established procedures and should be adapted and optimized for specific experimental conditions and institutional guidelines.

Two-Stage Coronary Ligation-Induced Arrhythmia in Dogs

This model simulates arrhythmias associated with myocardial infarction.

Objective: To induce ventricular arrhythmias by creating a localized area of myocardial ischemia and infarction.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments for thoracotomy

  • Suture material

  • ECG monitoring system

Protocol:

  • Anesthetize the dog and initiate positive pressure ventilation.

  • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • First Stage Ligation: Ligate a major branch of the LAD for a predetermined period (e.g., 2 hours) to induce ischemia.

  • Reperfusion: Release the ligature to allow for reperfusion, which can itself be arrhythmogenic.

  • Second Stage Ligation (24 or 48 hours later): Re-anesthetize the animal and permanently ligate the same coronary artery branch to induce infarction.

  • Monitor the ECG continuously for the development of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).

  • Administer this compound intravenously and monitor for the suppression of arrhythmias.

Digitalis-Induced Arrhythmia in Dogs

This model mimics arrhythmias caused by digitalis toxicity.

Objective: To induce ventricular arrhythmias through the administration of a cardiac glycoside.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., sodium pentobarbital)

  • Digoxin or other cardiac glycoside

  • Infusion pump

  • ECG monitoring system

Protocol:

  • Anesthetize the dog and ensure stable physiological parameters.

  • Administer a loading dose of digoxin intravenously, followed by a continuous infusion. The dose should be titrated to induce stable ventricular arrhythmias.

  • Monitor the ECG continuously for the onset of arrhythmias, which may include premature ventricular contractions (PVCs), bigeminy, and ventricular tachycardia.

  • Once a stable arrhythmia is established, administer this compound intravenously.

  • Observe the ECG for the reduction or termination of the digitalis-induced arrhythmia.

Aconitine-Induced Atrial Arrhythmia in Dogs

This model is used to study atrial arrhythmias, such as atrial flutter and fibrillation.

Objective: To induce atrial arrhythmias by the topical application of aconitine.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Aconitine solution or crystals

  • ECG monitoring system with atrial recording capabilities

Protocol:

  • Anesthetize the dog and perform a thoracotomy to expose the heart.

  • Carefully apply a small amount of aconitine solution or a few crystals directly onto the epicardial surface of the right or left atrial appendage.

  • Monitor the ECG for the development of rapid and irregular atrial activity, characteristic of atrial flutter or fibrillation.

  • Administer this compound intravenously to assess its ability to convert the atrial arrhythmia to a normal sinus rhythm.

Mandatory Visualizations

Signaling Pathway of this compound

AHR10718_Signaling AHR10718 This compound NaChannel Voltage-gated Na+ Channel (Nav1.5) AHR10718->NaChannel Blocks NaInflux Fast Inward Na+ Current (INa) AHR10718->NaInflux Inhibits ERP Shortened ERP AHR10718->ERP Results in APD Shortened APD AHR10718->APD Results in NaChannel->NaInflux Mediates Depolarization Phase 0 Depolarization NaInflux->Depolarization Initiates Vmax Reduced Vmax NaInflux->Vmax Decreases Conduction Slowed Conduction Velocity Vmax->Conduction Leads to Arrhythmia Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia Contributes to ERP->Arrhythmia Contributes to APD->Arrhythmia Contributes to

Caption: Mechanism of action of this compound as a Na+ channel blocker.

Experimental Workflow for In Vivo Arrhythmia Studies

Experimental_Workflow cluster_preparation Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment Treatment & Observation Animal Canine Model Anesthesia Anesthesia & Ventilation Animal->Anesthesia Monitoring ECG & Hemodynamic Monitoring Anesthesia->Monitoring CoronaryLigation Coronary Ligation Monitoring->CoronaryLigation Select Model Digitalis Digitalis Infusion Monitoring->Digitalis Select Model Aconitine Aconitine Application Monitoring->Aconitine Select Model AHR10718_Admin This compound Administration CoronaryLigation->AHR10718_Admin Induces Arrhythmia Digitalis->AHR10718_Admin Induces Arrhythmia Aconitine->AHR10718_Admin Induces Arrhythmia DataCollection Continuous ECG Recording AHR10718_Admin->DataCollection Analysis Arrhythmia Analysis DataCollection->Analysis

Caption: General workflow for evaluating this compound in canine arrhythmia models.

References

Application Notes and Protocols for Studying Ventricular Tachycardia with AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is a Class I antiarrhythmic agent, specifically classified as a sodium channel blocker.[1] Its primary mechanism of action involves the inhibition of the fast sodium current (INa) in cardiomyocytes, which is crucial for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] By blocking sodium channels, this compound reduces the excitability and conduction velocity in the atrial and ventricular myocardium, thereby suppressing tachyarrhythmias.[4][5] These characteristics make this compound a valuable pharmacological tool for investigating the mechanisms of ventricular tachycardia (VT) and for the preclinical evaluation of potential antiarrhythmic therapies.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of ventricular tachycardia, with a focus on established in vivo canine models and in vitro electrophysiological assessments.

Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound in suppressing ventricular arrhythmias in canine models.

Arrhythmia ModelThis compound AdministrationMinimum Effective Plasma Concentration (µg/mL)Reference
24-hour Coronary Ligation10 mg/kg, i.v.8.1 ± 0.7[1]
48-hour Coronary Ligation5 mg/kg, i.v.2.9 ± 0.9[1]
Digitalis-induced5 mg/kg, i.v.2.8 ± 0.6[1]

Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic, this compound targets the voltage-gated sodium channels (primarily Nav1.5 in the ventricle) in cardiomyocytes.[6] By binding to these channels, it reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction through the cardiac tissue.[4] This effect is particularly relevant in re-entrant circuits, which are a common mechanism for ventricular tachycardia, as it can disrupt the propagation of the re-entrant wavefront.[5]

cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential cluster_outcome Antiarrhythmic Effect Nav15 Nav1.5 Channel Na_in Na+ Influx Nav15->Na_in Intracellular Phase0 Phase 0 (Rapid Depolarization) AHR10718 This compound AHR10718->Nav15 Blockade Na_out Na+ Na_out->Nav15 Extracellular Vmax Decreased Vmax Phase0->Vmax Conduction Slowed Conduction Vmax->Conduction Reentry Re-entrant Circuit Conduction->Reentry Disruption VT Ventricular Tachycardia Reentry->VT cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_arrhythmia Arrhythmia Induction cluster_drug Drug Evaluation Anesthesia Anesthesia & Intubation ECG_monitoring ECG Monitoring Anesthesia->ECG_monitoring Thoracotomy Left Thoracotomy ECG_monitoring->Thoracotomy LAD_dissection LAD Dissection Thoracotomy->LAD_dissection Ligation_1 Partial Ligation (Stage 1) LAD_dissection->Ligation_1 Ligation_2 Complete Ligation (24-48h later, Stage 2) Ligation_1->Ligation_2 Spontaneous_VT Spontaneous VT Ligation_2->Spontaneous_VT Programmed_Stim Programmed Electrical Stimulation (4-7 days post-MI) Ligation_2->Programmed_Stim AHR10718_admin This compound Administration (i.v.) Spontaneous_VT->AHR10718_admin Programmed_Stim->AHR10718_admin Effect_assessment Assess VT Termination or Inducibility AHR10718_admin->Effect_assessment Plasma_sampling Plasma Sampling Effect_assessment->Plasma_sampling cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_evaluation Drug Evaluation Anesthesia Anesthesia & Instrumentation ECG_monitoring Continuous ECG Monitoring Anesthesia->ECG_monitoring Digitalis_infusion Digitalis Glycoside Infusion (i.v.) ECG_monitoring->Digitalis_infusion VT_onset Onset of Sustained VT Digitalis_infusion->VT_onset AHR10718_admin This compound Administration (i.v.) VT_onset->AHR10718_admin Rhythm_conversion Monitor for Conversion to Sinus Rhythm AHR10718_admin->Rhythm_conversion Plasma_sampling Plasma Sampling Rhythm_conversion->Plasma_sampling cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis Isolation Enzymatic Isolation of Ventricular Myocytes Patch_clamp Whole-Cell Patch-Clamp Isolation->Patch_clamp Voltage_clamp Voltage-Clamp (for I_Na) Patch_clamp->Voltage_clamp Current_clamp Current-Clamp (for AP) Patch_clamp->Current_clamp Baseline Baseline Recording Voltage_clamp->Baseline Current_clamp->Baseline AHR10718_app Superfusion with This compound Baseline->AHR10718_app Data_analysis Concentration-Response Curve (IC50 for I_Na) AP Parameter Analysis AHR10718_app->Data_analysis

References

Application Notes and Protocols for AHR 10718 in Atrial Fibrillation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is an investigational antiarrhythmic agent identified as a Class I sodium channel blocker.[1] Its pharmacological profile is comparable to other drugs in this class, such as disopyramide and procainamide.[1] These application notes provide a summary of the available data on this compound and detailed protocols for its investigation in a preclinical model of atrial fibrillation. It is important to note that the available research on this compound is limited, with primary data originating from studies conducted in the late 1980s.

Mechanism of Action

This compound functions as a Class I antiarrhythmic drug, primarily by blocking the fast sodium channels (Na+) in cardiomyocytes.[1] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system. By slowing conduction and prolonging the refractory period of cardiac tissue, this compound can suppress ectopic foci and interrupt re-entrant circuits that are responsible for maintaining certain types of tachyarrhythmias, including atrial fibrillation.

cluster_membrane Cardiomyocyte Membrane cluster_drug Na_channel_closed Na+ Channel (Resting) Na_channel_open Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Repolarization Reduced_Conduction Reduced Conduction Velocity Na_channel_open->Reduced_Conduction Inhibition of Na+ Influx Na_channel_inactivated->Na_channel_closed Recovery AHR10718 This compound AHR10718->Na_channel_open Blocks AHR10718->Na_channel_inactivated Binds to Depolarization Depolarization (Action Potential Phase 0) Suppression_of_AF Suppression of Atrial Fibrillation Reduced_Conduction->Suppression_of_AF Prevents re-entry

Caption: General mechanism of this compound as a Class I sodium channel blocker.

Quantitative Data

The available literature provides minimum effective plasma concentrations of this compound for suppressing ventricular arrhythmias in canine models.[1] Specific quantitative data for the aconitine-induced atrial fibrillation model is not explicitly detailed in the primary study's abstract.[1]

Arrhythmia ModelAnimal ModelInducing AgentThis compound Dose (i.v.)Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.)
24 hr Coronary LigationCanineCoronary Ligation10 mg/kg8.1 ± 0.7
48 hr Coronary LigationCanineCoronary Ligation5 mg/kg2.9 ± 0.9
Digitalis-Induced ArrhythmiaCanineDigitalis5 mg/kg2.8 ± 0.6
Aconitine-Induced Atrial ArrhythmiaCanineAconitineNot specified in abstractNot specified in abstract

Experimental Protocols

Aconitine-Induced Atrial Fibrillation in a Canine Model

This protocol is based on methodologies described for inducing atrial arrhythmias with aconitine in dogs.[1][2][3]

Objective: To induce a sustained atrial arrhythmia, such as atrial fibrillation or flutter, to evaluate the antiarrhythmic efficacy of this compound.

Materials:

  • This compound

  • Aconitine nitrate solution

  • Anesthetic agents (e.g., pentobarbital sodium)

  • Heparinized saline

  • ECG recording equipment

  • Intravenous catheters

  • Ventilator

  • Surgical instruments for thoracotomy

Experimental Workflow:

start Start anesthetize Anesthetize and Ventilate Canine start->anesthetize instrument Surgical Instrumentation (ECG, Catheters) anesthetize->instrument thoracotomy Perform Thoracotomy instrument->thoracotomy baseline Record Baseline ECG and Hemodynamics thoracotomy->baseline induce_af Induce Atrial Fibrillation (Topical Aconitine) baseline->induce_af stabilize Allow Arrhythmia to Stabilize induce_af->stabilize administer_drug Administer this compound (i.v.) stabilize->administer_drug monitor Monitor ECG for Conversion to Sinus Rhythm administer_drug->monitor end End monitor->end

Caption: Workflow for evaluating this compound in an aconitine-induced atrial fibrillation model.

Procedure:

  • Animal Preparation:

    • Anesthetize the dog with an appropriate anesthetic agent and maintain anesthesia throughout the experiment.

    • Intubate the animal and provide artificial ventilation.

    • Insert intravenous catheters for drug administration and blood sampling.

    • Attach ECG leads for continuous monitoring of cardiac rhythm.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Create a pericardial cradle to support the heart.

  • Induction of Atrial Fibrillation:

    • Record baseline ECG and hemodynamic parameters.

    • Topically apply a solution of aconitine nitrate to the right atrial appendage. This can be done using a small piece of filter paper soaked in the solution.

    • Observe the ECG for the onset of atrial premature beats, followed by atrial flutter or fibrillation.

  • Drug Administration and Monitoring:

    • Once a stable atrial arrhythmia is established, administer this compound intravenously.

    • Continuously monitor the ECG to assess the effect of the drug on the arrhythmia. The primary endpoint is the conversion of atrial fibrillation to a stable sinus rhythm.

    • Record the time to conversion and the dose of this compound required.

    • Blood samples can be collected to determine the plasma concentration of this compound at the time of conversion.

Limitations and Future Directions

The currently available data on this compound is not recent, and further studies would be necessary to fully characterize its electrophysiological properties and potential clinical utility. Modern electrophysiological techniques, such as patch-clamp studies on isolated atrial cardiomyocytes, would provide more detailed insights into its specific effects on atrial ion channels. Furthermore, studies in more contemporary and clinically relevant models of atrial fibrillation, such as those involving atrial tachypacing or models of structural remodeling, would be beneficial.

References

Application Notes and Protocols for the Quantification of Novel Small Molecules in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of drug concentrations in plasma is a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. This document provides a generalized framework and a detailed protocol for the quantification of novel small molecules, exemplified here as "AHR 10718," in plasma samples. The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in drug metabolism.[1][2] Its ligands are diverse and can be both endogenous and exogenous.[2] While specific details for a compound designated "this compound" are not publicly available, this guide outlines a robust analytical approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted method for the bioanalysis of small molecules.[3][4][5][6][7]

Principle of LC-MS/MS for Plasma Concentration Measurement

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The liquid chromatography (LC) component separates the analyte of interest from other components in the plasma matrix. The sample is then introduced into the mass spectrometer (MS), where the analyte is ionized. The first mass analyzer (Q1) selects the precursor ion of the analyte. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at low concentrations.

Experimental Protocols

Plasma Sample Collection and Preparation

Objective: To collect and process plasma samples in a manner that preserves the integrity of the analyte.

Materials:

  • Anticoagulant tubes (e.g., K2-EDTA)

  • Centrifuge

  • Pipettes and sterile, non-binding microcentrifuge tubes

  • -80°C freezer

Protocol:

  • Collect whole blood samples into tubes containing an anticoagulant.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within one hour of collection.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis. For some analytes, plasma samples are stable for a limited time at room temperature or -70°C, and for a certain number of freeze-thaw cycles.[3]

Analyte Extraction from Plasma

Objective: To isolate the analyte from plasma proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). Protein precipitation is described below as a simple and common method.[5]

Materials:

  • Acetonitrile (ACN) containing an appropriate internal standard (IS)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 200 µL of cold ACN with the internal standard to 100 µL of plasma sample. The ratio may need to be optimized.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the analyte using LC-MS/MS. The following is a general starting point; specific parameters must be optimized for the analyte of interest.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

  • Column: A reverse-phase column, such as a C18 column (e.g., Hypersil BDS C18), is commonly used.[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) is often used to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.

  • MRM Transitions: The precursor ion (m/z of the parent molecule) and a stable product ion (m/z of a fragment) must be determined by direct infusion of a standard solution of the analyte. The same is required for the internal standard.

  • Collision Energy and other source parameters: These will need to be optimized to achieve the best signal intensity.

Calibration Curve and Quality Control

Objective: To establish a standard curve for the quantification of the analyte and to ensure the accuracy and precision of the assay.

Protocol:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).

  • Create a series of calibration standards by spiking known concentrations of the analyte into blank plasma. The concentration range should cover the expected concentrations in the study samples. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples using the same extraction and analysis methods.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and structured table. Below is a template for presenting such data.

Sample IDAnalyte Concentration (ng/mL)Standard Deviation%CV
QC Low4.80.36.3
QC Medium48.52.14.3
QC High492.115.83.2
Sample 115.70.95.7
Sample 289.24.55.0
Sample 3254.612.34.8

Visualization of Workflows and Pathways

AHR Signaling Pathway

The aryl hydrocarbon receptor (AHR) is held in an inactive state in the cytoplasm by a complex of chaperone proteins.[2] Upon ligand binding, the complex translocates to the nucleus, where AHR dimerizes with the ARNT protein.[2] This dimer then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), to initiate the transcription of target genes, including drug-metabolizing enzymes like CYP1A1.[2]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 Inactive_Complex Inactive Cytoplasmic Complex AHR->Inactive_Complex AIP AIP HSP90->Inactive_Complex p23 p23 AIP->Inactive_Complex SRC SRC p23->Inactive_Complex SRC->Inactive_Complex Ligand Ligand (e.g., this compound) Ligand->Inactive_Complex Binding Active_Complex Active Ligand-AHR Complex Inactive_Complex->Active_Complex Conformational Change Active_Complex_n Active Ligand-AHR Complex Active_Complex->Active_Complex_n Nuclear Translocation ARNT ARNT AHR_ARNT_dimer AHR/ARNT Heterodimer ARNT->AHR_ARNT_dimer XRE XRE AHR_ARNT_dimer->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1A2, CYP1B1) XRE->Target_Genes Initiates Active_Complex_n->ARNT Dimerization

Caption: The canonical AHR signaling pathway.

Experimental Workflow for Plasma Concentration Measurement

The following diagram illustrates the key steps involved in the measurement of a small molecule's concentration in plasma using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Collection 1. Blood Collection (EDTA tubes) Centrifugation 2. Centrifugation (1500g, 15 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation 4. Protein Precipitation (Acetonitrile + IS) Plasma_Separation->Protein_Precipitation Extraction 5. Supernatant Extraction Protein_Precipitation->Extraction LC_Separation 6. LC Separation (C18 Column) Extraction->LC_Separation Ionization 7. Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis1 8. Q1: Precursor Ion Selection Ionization->Mass_Analysis1 Fragmentation 9. Q2: Collision-Induced Dissociation Mass_Analysis1->Fragmentation Mass_Analysis2 10. Q3: Product Ion Detection Fragmentation->Mass_Analysis2 Peak_Integration 11. Peak Integration Mass_Analysis2->Peak_Integration Calibration_Curve 12. Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation 13. Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for measuring plasma drug concentration.

References

Application Notes and Protocols for AHR 10718 Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR 10718 is classified as a class 1 antiarrhythmic agent, functioning as a sodium channel blocker.[1] Preclinical research has demonstrated its efficacy in suppressing cardiac arrhythmias in canine models. These notes provide a summary of the available data on the administration of this compound to laboratory animals and offer generalized protocols to guide future research. It is important to note that publicly available information on this compound is limited, and these guidelines should be adapted and expanded based on further studies.

Quantitative Data Summary

The primary in vivo data for this compound comes from studies in canine models of cardiac arrhythmia. The compound has been shown to be effective when administered intravenously.

Table 1: Intravenous Administration of this compound in Canine Arrhythmia Models [1]

Animal ModelIntravenous (i.v.) Dose (mg/kg)Minimum Effective Plasma Concentration (µg/mL) (mean +/- S.D., n=6)
24 hr Coronary Ligation-induced Arrhythmia108.1 +/- 0.7
48 hr Coronary Ligation-induced Arrhythmia52.9 +/- 0.9
Digitalis-induced Arrhythmia52.8 +/- 0.6

Note: this compound was found to be ineffective against adrenaline-induced arrhythmia in the same study.[1]

Mechanism of Action: Class 1 Sodium Channel Blocker

This compound exerts its antiarrhythmic effects by blocking fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

SODIUM_CHANNEL_BLOCKADE Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx AHR_10718 This compound AHR_10718->Na_Channel Blocks Depolarization Phase 0 Depolarization (Reduced Slope) Action_Potential Action Potential Propagation Slowed IV_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Arrhythmia_Induction Induction of Arrhythmia Animal_Prep->Arrhythmia_Induction AHR_Admin IV Administration of This compound (5 or 10 mg/kg) Arrhythmia_Induction->AHR_Admin Monitoring Continuous ECG and Blood Pressure Monitoring AHR_Admin->Monitoring Sampling Blood Sample Collection AHR_Admin->Sampling Data_Analysis Analyze Antiarrhythmic Effect Monitoring->Data_Analysis Plasma_Analysis Determine Plasma Concentration Sampling->Plasma_Analysis Correlation Correlate Effect with Concentration Data_Analysis->Correlation Plasma_Analysis->Correlation

References

Troubleshooting & Optimization

AHR 10718 solubility issues in saline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AHR 10718 is a fictional compound designation. The following technical support guide is generated for illustrative purposes based on common issues encountered with poorly soluble research compounds and does not reflect data for any specific real-world substance.

Technical Support Center: this compound

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the hypothetical aryl hydrocarbon receptor (AhR) ligand, this compound, in saline solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving or is precipitating in my saline solution. What are the common causes?

A1: Poor aqueous solubility is a common challenge for lipophilic molecules like many AhR ligands.[1][2] Several factors can contribute to this issue:

  • High Lipophilicity: this compound is likely a hydrophobic molecule, meaning it prefers non-polar environments over water-based solutions like saline.[1]

  • Crystal Lattice Energy: The compound may form a highly stable crystal structure that requires significant energy to break apart and dissolve.[1]

  • pH of the Saline Solution: The solubility of ionizable compounds is highly dependent on pH.[3][4] If the pH of your saline is close to the pKa of this compound, solubility will be minimal.

  • Concentration: You may be attempting to create a solution that is above the maximum solubility limit of this compound in saline.

  • Temperature: Solubility is often temperature-dependent. Room temperature or cooled saline may not be sufficient to dissolve the compound.

Q2: What is the maximum solubility of this compound in physiological saline (0.9% NaCl)?

A2: The solubility of this compound in aqueous solutions is inherently low. The following table summarizes the hypothetical solubility data under various conditions.

Solvent SystemTemperature (°C)pHMaximum Solubility (µg/mL)Notes
0.9% Saline257.4< 1Practically insoluble.
0.9% Saline377.4~1.5Gentle warming may slightly improve solubility.[3]
0.9% Saline255.0~5For basic compounds, lower pH can increase solubility.[3]
0.9% Saline259.0~4For acidic compounds, higher pH can increase solubility.[3]
10% DMSO in 0.9% Saline257.4~100Co-solvent significantly improves solubility.[5]
10% PEG 400 in 0.9% Saline257.4~85An alternative co-solvent system.[3]

Q3: How can I improve the solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[6][7] The most common and recommended method for research purposes is the use of a co-solvent.[4][5][7]

  • Co-Solvent System: First, dissolve this compound in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Ethanol, to create a high-concentration stock solution.[5] This stock can then be diluted into your aqueous buffer or saline.[5] It is critical to keep the final concentration of the organic solvent low (typically <0.5%) to avoid artifacts in biological assays.[5]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the saline solution can significantly increase its solubility.[3][4][5]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help break up particles and aid dissolution.[3] However, be cautious as prolonged heat can degrade the compound.[3]

Q4: I'm observing precipitation when I dilute my DMSO stock solution into saline. What is happening and how can I fix it?

A4: This is a common issue known as "precipitation upon dilution".[1] DMSO is a very strong organic solvent, but when it is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. This can cause the compound to "crash out" of the solution.[3]

To prevent this:

  • Add the stock to the buffer, not the other way around. Add the small volume of DMSO stock into the larger volume of saline while vortexing or stirring vigorously.[3] This ensures rapid dispersion.[3]

  • Use an intermediate dilution step. Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add that to the saline.[3]

  • Work with lower concentrations. If possible, lower the final desired concentration of this compound in your saline solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[3]

  • Analytical balance

  • Microcentrifuge tube or glass vial

  • Vortexer and/or Sonicator

Methodology:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a suitable vial.[3]

  • Calculate Solvent Volume: Based on the molecular weight of this compound (hypothetical MW: 350.4 g/mol ), calculate the volume of DMSO required.

    • Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000

    • Example: (1 mg / 350.4 g/mol ) * 100,000 = 285.4 µL of DMSO

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.[3]

  • Mixing: Vortex the solution for 1-2 minutes.[3] If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm gently to 37°C.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Saline

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile 0.9% physiological saline, pH 7.4

  • Sterile conical tube

  • Vortexer

Methodology:

  • Pre-warm Saline: If desired, gently warm the saline to 37°C to aid solubility.

  • Prepare Saline Volume: Add the required volume of saline to a sterile conical tube (e.g., for 10 mL final volume, use 9.99 mL).

  • Dilution: While vigorously vortexing the saline, add 10 µL of the 10 mM this compound DMSO stock solution to the 9.99 mL of saline. This creates a 1:1000 dilution for a final concentration of 10 µM this compound and 0.1% DMSO.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the concentration is too high for the final solvent conditions.

  • Use Immediately: It is recommended to use the final working solution immediately, as poorly soluble compounds can precipitate over time.

Visualizations

G start_end start_end process process decision decision io io A Start: Weigh this compound Powder B Prepare 10 mM Stock in 100% DMSO A->B C Vortex / Sonicate Until Dissolved B->C D Store Stock Solution at -20°C / -80°C C->D F Add DMSO Stock to Saline (While Vortexing) C->F Use Fresh Stock E Prepare Saline (Vehicle) E->F G Visually Inspect for Precipitation F->G H Solution Clear: Ready for Use G->H No I Precipitate Observed: Troubleshoot G->I Yes J End H->J I->E Retry with Lower Conc. or Different Co-solvent

Caption: Experimental workflow for this compound solution preparation.

G start_node start_node question_node question_node solution_node solution_node check_node check_node start Start: this compound Precipitates in Saline q1 Is a co-solvent (e.g., DMSO) being used? start->q1 s1 Use Protocol 1: Dissolve in 100% DMSO first q1->s1 No q2 Is final DMSO concentration >0.5%? q1->q2 Yes s1->q2 s2 Reduce final DMSO conc. by adjusting dilution q2->s2 Yes q3 Was DMSO stock added to saline while vortexing? q2->q3 No s2->q3 s3 Ensure rapid mixing: Add stock to vortexing saline q3->s3 No q4 Is final this compound concentration too high? q3->q4 Yes s3->q4 s4 Lower the final concentration and repeat dilution q4->s4 Yes end Check Solubility Table & Consider pH adjustment q4->end No

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: AHR 10718 Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound AHR 10718 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability of small molecule compounds in solution. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in my experimental solution crucial?

A1: Ensuring the stability of your compound is critical for obtaining reliable and reproducible experimental results.[1] Degradation of the active compound can lead to a decrease in its effective concentration, resulting in an underestimation of its potency or efficacy.[2] Furthermore, degradation products could have their own biological activities or interfere with the assay, leading to misleading data.[2]

Q2: What are the common factors that can affect the stability of this compound in solution?

A2: Several factors can influence the stability of a small molecule like this compound in solution. These include:

  • pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis.[3][4][5]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][6]

  • Light: Exposure to UV or even ambient light can cause photolytic degradation of sensitive compounds.[3]

  • Oxidation: Dissolved oxygen in the solvent or exposure to air can lead to oxidative degradation.[2][3]

  • Solvent: The choice of solvent can impact both the solubility and stability of a compound.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation for some compounds.[8][9]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent in which the compound is highly soluble, such as DMSO.[8][10][11] It is recommended to prepare a concentrated stock solution, which can then be diluted into aqueous buffers for experiments.[12] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -80°C, protected from light.[12][13] Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.[13]

Q4: What are the visual signs that this compound might be degrading or precipitating in my experiment?

A4: Visual cues can sometimes indicate a problem with your compound's stability or solubility. These include the solution becoming cloudy or the appearance of a visible precipitate.[14][15] A change in the color of the solution can also be an indicator of degradation.[14] However, many degradation processes do not result in a visible change, so analytical methods are necessary for confirmation.[16]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

This protocol provides a method to determine the solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., DMSO, ethanol, PBS, cell culture medium)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes

Method:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.[17]

  • Add a small volume of the first solvent to be tested to achieve a high target concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes.[13]

  • Visually inspect the solution for any undissolved solid.

  • If the compound is not fully dissolved, you can try gentle warming (e.g., to 37°C) or sonication for a short period.[18]

  • If the compound remains insoluble, add a known volume of solvent to decrease the concentration by a factor of 10 and repeat the dissolving process.[18]

  • Continue this process until the compound is fully dissolved to determine the approximate solubility.[17]

  • Repeat for each solvent to be tested.

Protocol 2: Short-Term Stability of this compound in Aqueous Buffer

This protocol assesses the stability of this compound in your experimental buffer over a typical experiment duration.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Experimental aqueous buffer (e.g., PBS or cell culture medium)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Analytical instrument (e.g., HPLC, LC-MS)

Method:

  • Prepare a solution of this compound in the experimental buffer at the final working concentration.

  • Immediately take a sample for analysis (Time 0).

  • Incubate the remaining solution at the desired temperature.

  • Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the concentration of intact this compound.[19] The method should be able to separate the parent compound from any degradation products.[20]

  • Calculate the percentage of this compound remaining at each time point relative to Time 0.

Protocol 3: Freeze-Thaw Stability of this compound Stock Solution

This protocol determines the stability of this compound in its stock solvent after multiple freeze-thaw cycles.

Materials:

  • Aliquots of this compound stock solution

  • Freezer (-20°C or -80°C)

  • Analytical instrument (e.g., HPLC, LC-MS)

Method:

  • Take an aliquot of the stock solution for the initial analysis (Cycle 0).

  • Place the remaining aliquots in the freezer for at least 24 hours.[9]

  • Thaw the aliquots at room temperature.[9] This completes one freeze-thaw cycle.

  • Take one aliquot for analysis.

  • Return the remaining aliquots to the freezer.

  • Repeat the freeze-thaw process for a desired number of cycles (typically 3-5).[9][21]

  • Analyze all collected samples by a suitable analytical method to quantify the amount of intact this compound.[22]

  • Compare the concentration at each cycle to the initial concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)Observations
DMSO25>100Clear solution
Ethanol2525Clear solution
PBS (pH 7.4)250.1Precipitate observed at >0.1 mM
Cell Culture Medium370.05Precipitate observed at >0.05 mM

Table 2: Short-Term Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C

Time (hours)Peak Area (Arbitrary Units)% Remaining
01,543,210100.0
21,539,87699.8
41,531,09899.2
81,498,76597.1
241,354,98787.8

Troubleshooting Guide

Q: My compound, this compound, precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?

A: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility.

  • Lower the final concentration: The simplest solution is to use a lower working concentration of this compound.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try increasing the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.[12]

  • Use a different solvent: If possible, prepare the stock solution in a more aqueous-miscible organic solvent.

  • pH adjustment: The solubility of some compounds is pH-dependent.[4] You may be able to increase solubility by adjusting the pH of your buffer, if this does not affect your experiment.

Q: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A: Yes, inconsistent results are a common consequence of compound instability.[23]

  • Degradation in culture medium: The compound may be degrading in the complex environment of the cell culture medium over the course of the experiment.[23] Perform a stability study of this compound in the specific medium you are using.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Using low-binding plates may help mitigate this issue.[3]

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment.[3]

Q: I suspect this compound is degrading, but I don't see any visual changes. How can I confirm this?

A: Analytical methods are required to confirm and quantify degradation.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing compound purity and stability.[19] A stability-indicating HPLC method can separate the parent compound from its degradation products.[20]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to not only quantify the loss of the parent compound but also to help identify the mass of the degradation products, providing clues to the degradation pathway.[19][24]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Stability Analysis prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) aliquot Aliquot for Single Use prep_stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Aqueous Buffer thaw->dilute run_assay Perform Experiment/Assay dilute->run_assay sample_t0 Sample at Time 0 dilute->sample_t0 incubate Incubate Under Experimental Conditions dilute->incubate analyze Analyze via HPLC/LC-MS sample_t0->analyze sample_tx Sample at Time X incubate->sample_tx sample_tx->analyze compare Compare Results analyze->compare

Caption: Workflow for preparing and assessing the stability of a compound in an experimental solution.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway AHR_10718 This compound (Active) Degradant Degradation Product (Inactive/Altered Activity) AHR_10718->Degradant Degradation Receptor Target Receptor AHR_10718->Receptor Binds and Activates Degradant->Receptor No/Weak Binding KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Impact of compound degradation on a hypothetical signaling pathway, leading to reduced biological response.

References

Technical Support Center: Aryl Hydrocarbon Receptor (AHR) Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with the Aryl Hydrocarbon Receptor (AHR). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving AHR modulators, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the Aryl Hydrocarbon Receptor (AHR) and what is its primary function?

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of proteins.[1][2] It is historically known for mediating the toxic effects of environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and dioxins.[3] However, recent research has revealed its crucial roles in various physiological processes, including immune response regulation, cell differentiation, and stem cell maintenance.[3][4] Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) to regulate the transcription of target genes.[5][6]

Q2: What are "off-target" effects in the context of AHR modulation?

Off-target effects refer to the unintended interactions of a compound with cellular components other than the intended target, in this case, the AHR. These can lead to unforeseen biological responses, toxic side effects, or confounding experimental results.[7][8] For AHR modulators, off-target effects can arise from the compound binding to other receptors or enzymes, or by the AHR itself interacting with other signaling pathways in a ligand-specific manner. Minimizing these effects is a critical challenge in drug development.[7]

Q3: What are the common classes of AHR ligands?

AHR ligands are diverse and can be broadly categorized as:

  • Exogenous Ligands: These originate from external sources and include environmental contaminants such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), polycyclic aromatic hydrocarbons (PAHs), and polychlorinated biphenyls (PCBs).[3]

  • Endogenous Ligands: These are naturally produced within the body and include metabolites of tryptophan such as kynurenine and 6-formylindolo[3,2-b]carbazole (FICZ).[4][9]

  • Dietary Ligands: Certain compounds found in food, such as flavonoids and indoles from cruciferous vegetables, can also activate the AHR.[4][10]

Q4: How can I minimize off-target effects when using AHR modulators in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data.[8] Strategies include:

  • Rational Drug Design: Utilizing computational and structural biology to design ligands with high specificity for the AHR.[8]

  • Dose-Response Studies: Using the lowest effective concentration of the AHR modulator to minimize engagement with lower-affinity off-target molecules.

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate AHR expression can confirm if the observed effect is AHR-dependent.[8]

  • Use of AHR Antagonists: Co-treatment with a known AHR antagonist, such as CH-223191, can help determine if the agonist's effects are mediated through the AHR.[11]

Troubleshooting Guides

Issue 1: Low or No AHR Activation

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Ligand Insolubility or Degradation Ensure the ligand is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture media. Prepare fresh ligand solutions for each experiment, as some ligands, like FICZ, are unstable.[12]
Suboptimal Ligand Concentration Perform a dose-response curve to determine the optimal concentration for AHR activation in your specific cell type.
Low AHR Expression in Cell Line Verify AHR expression levels in your chosen cell line via qPCR or Western blot. If expression is low, consider using a different cell line known to have robust AHR expression (e.g., HepG2).
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with AHR signaling. Try reducing the serum concentration or using charcoal-stripped FBS.[13]
Incorrect Treatment Duration The kinetics of AHR target gene induction can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the peak response time.[13]
Issue 2: Suspected Off-Target Effects

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
High Ligand Concentration High concentrations can lead to binding to lower-affinity, off-target proteins. Use the lowest effective concentration determined from your dose-response studies.
Ligand-Specific, AHR-Independent Effects Use a structurally different AHR agonist to see if the same phenotype is produced. If not, the effect may be specific to the chemical structure of the initial ligand and independent of AHR.
AHR Crosstalk with Other Pathways The AHR is known to interact with other signaling pathways, such as the estrogen receptor (ER) and NF-κB pathways.[5][14] Investigate these pathways to see if they are being modulated in your system.
Confirmation of AHR-Dependence Use siRNA to knock down AHR expression. If the effect persists after AHR knockdown, it is likely an off-target effect. Alternatively, use an AHR knockout cell line or animal model.

Visualizing AHR Signaling and Experimental Workflows

To aid in understanding the complex processes involved in AHR research, the following diagrams illustrate the canonical AHR signaling pathway and a typical experimental workflow for identifying off-target effects.

AHR_Signaling_Pathway Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 XAP2 XAP2 SRC SRC AHR_n AHR AHR->AHR_n 2. Nuclear Translocation Ligand Ligand Ligand->AHR 1. Ligand Binding ARNT ARNT AHR_n->ARNT 3. Heterodimerization XRE XRE (DNA) AHR_n->XRE 4. DNA Binding ARNT->XRE 4. DNA Binding TargetGenes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->TargetGenes 5. Gene Transcription

Caption: Canonical AHR signaling pathway upon ligand binding.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Observe Phenotype with AHR Modulator DoseResponse Perform Dose-Response Curve Start->DoseResponse Decision1 Is Effect Observed at Lowest Effective Dose? DoseResponse->Decision1 MultiLigand Test Structurally Different AHR Ligand Decision2 Is Phenotype Reproduced? MultiLigand->Decision2 AHR_KD Use AHR Knockdown (siRNA) or Knockout Decision3 Is Effect Abolished? AHR_KD->Decision3 Antagonist Co-treat with AHR Antagonist Decision4 Is Effect Blocked? Antagonist->Decision4 Decision1->MultiLigand Yes Conclusion_OffTarget Effect is Likely Off-Target Decision1->Conclusion_OffTarget No Decision2->AHR_KD Yes Decision2->Conclusion_OffTarget No Decision3->Antagonist Yes Decision3->Conclusion_OffTarget No Conclusion_OnTarget Effect is Likely On-Target (AHR-mediated) Decision4->Conclusion_OnTarget Yes Decision4->Conclusion_OffTarget No

Caption: A logical workflow to distinguish on-target vs. off-target effects.

Experimental Protocols

Protocol 1: AHR Activation Assessment by qPCR

This protocol details the quantification of AHR target gene expression (e.g., CYP1A1, AHRR) following treatment with an AHR modulator.

1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2) in a 6-well plate to achieve 70-80% confluency at the time of treatment.[13] b. Prepare serial dilutions of the AHR modulator in culture medium. Include a vehicle control (e.g., DMSO). c. Replace the medium with the modulator-containing medium and incubate for the desired time (e.g., 4-24 hours).

2. RNA Extraction: a. Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol. b. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (CYP1A1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix. b. Run the qPCR reaction using a standard cycling protocol. c. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Protocol 2: DRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the AHR by quantifying the expression of a luciferase reporter gene under the control of Dioxin Response Elements (DREs).

1. Cell Transfection: a. Seed cells in a 24- or 96-well plate. b. Co-transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[13]

2. Agonist Treatment: a. Approximately 24 hours post-transfection, treat the cells with various concentrations of the AHR modulator.[13]

3. Cell Lysis and Luminescence Measurement: a. After the desired treatment duration (e.g., 18-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system. c. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

By following these guidelines and protocols, researchers can more confidently assess the on-target effects of AHR modulators and identify and mitigate potential off-target effects in their experimental systems.

References

troubleshooting AHR 10718 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AHR 10718

Introduction

This compound is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell cycle progression.[1][2][3][4] Upon binding to a ligand, the AHR translocates to the nucleus, forms a heterodimer with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to modulate gene expression.[1][2] this compound is under investigation for its potential therapeutic applications in oncology and autoimmune diseases.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common issues that may lead to inconsistent experimental results with this compound.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during in vitro experiments with this compound.

Problem 1: High Variability in IC50 Values Across Experiments

Possible Causes and Solutions

Possible Cause Suggested Solution
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.[5] Continuous passaging can alter cellular physiology and response to stimuli.[5][6]
Inconsistent Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment.[5] Overcrowding or sparse cultures can lead to variability in results.[5]
Variability in Reagent Preparation Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Inconsistent Incubation Times Use a calibrated timer to ensure precise and consistent incubation times for all treatment conditions.
Serum Lot-to-Lot Variability If possible, use a single lot of fetal bovine serum (FBS) for a series of related experiments, as different lots can contain varying levels of endogenous AHR ligands.

Problem 2: Lower Than Expected Potency of this compound

Possible Causes and Solutions

Possible Cause Suggested Solution
Compound Degradation This compound may be unstable in the cell culture medium. Test its stability by incubating it in the medium for the duration of the experiment and analyzing its concentration by HPLC.
Binding to Plasticware Small molecules can bind to the plastic of culture plates. Use low-protein-binding plates to minimize this effect.[7]
Presence of AHR Agonists in Media Components in the cell culture medium, such as certain amino acids or contaminants, can act as AHR agonists, competing with this compound. Test for AHR activation by the medium alone.
High Cell Density A high cell density can lead to a lower effective concentration of the inhibitor per cell. Optimize the cell number for your specific assay.[5]

Problem 3: Inconsistent Effects on Downstream Gene Expression (e.g., CYP1A1)

Possible Causes and Solutions

Possible Cause Suggested Solution
Sub-optimal Agonist Concentration If co-treating with an AHR agonist (e.g., TCDD), ensure the agonist concentration is optimal for inducing a robust and reproducible response.
Timing of Sample Collection The kinetics of gene expression can vary. Perform a time-course experiment to determine the optimal time point for measuring changes in the expression of your target gene.
Cell Line-Specific Responses Different cell lines can exhibit varying sensitivities and responses to AHR modulation due to differences in their genetic and metabolic profiles.[8]
RNA Isolation and qPCR Variability Ensure high-quality RNA isolation and use appropriate reference genes for qPCR normalization to minimize technical variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium low (generally below 0.1%) and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.[9]

Q2: How should I store the this compound stock solution?

A2: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light if the compound is light-sensitive.

Q3: Can I use this compound in serum-free media?

A3: Yes, but be aware that the absence of serum proteins may affect the stability and bioavailability of the compound. It is advisable to validate the compound's activity under your specific experimental conditions.

Q4: What are the appropriate positive and negative controls for an experiment with this compound?

A4: A known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can be used as a positive control for AHR activation. A vehicle-treated group serves as the negative control.

Q5: I am observing cytotoxicity at higher concentrations of this compound. How can I distinguish this from its AHR-inhibitory effects?

A5: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. This will help you determine a concentration range where this compound effectively inhibits AHR signaling without causing significant cell death.

Data Presentation

Table 1: Example IC50 Values of this compound in Different Cell Lines

Cell LineAHR Agonist (Concentration)IC50 of this compound (nM)
HepG2TCDD (1 nM)5.2 ± 0.8
MCF-7TCDD (1 nM)12.6 ± 2.1
HaCaTTCDD (1 nM)8.9 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: CYP1A1 Induction Assay

This protocol describes a method for assessing the inhibitory effect of this compound on TCDD-induced CYP1A1 gene expression.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 24-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Agonist Induction: Add TCDD to a final concentration of 1 nM to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of the CYP1A1 gene, normalized to a suitable reference gene (e.g., GAPDH).

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines a method to assess the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (or vehicle control) for the desired duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization Ligand This compound (Antagonist) Ligand->AHR_complex Inhibits Binding XRE Xenobiotic Response Element AHR_ARNT->XRE Gene_Expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Expression

Caption: AHR Signaling Pathway Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Compound Integrity & Reagent Preparation Start->Check_Reagents Check_Reagents->Start Issue Found Check_Cells Assess Cell Health, Passage #, & Density Check_Reagents->Check_Cells Reagents OK Check_Cells->Start Issue Found Check_Protocol Review Experimental Protocol & Timings Check_Cells->Check_Protocol Cells OK Check_Protocol->Start Issue Found Optimize_Assay Optimize Assay Parameters Check_Protocol->Optimize_Assay Protocol OK Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical toxicity data for AHR 10718 is limited. This technical support center provides information based on the known characteristics of this compound as a Class 1 antiarrhythmic agent and a phenylurea compound, supplemented with general toxicological principles for these classes of molecules. The quantitative data and experimental protocols provided are representative examples and should be treated as illustrative. Researchers should establish compound-specific safety profiles through appropriate in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational Class 1 antiarrhythmic drug.[1] As a Class 1 agent, its primary mechanism of action is the blockade of sodium (Na+) channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, leading to slowed conduction velocity and decreased excitability of myocardial tissue. It is also identified as a phenylurea compound.

Q2: What are the potential toxicities associated with phenylurea compounds?

Phenylurea compounds are a diverse class of chemicals. While some phenylurea herbicides exhibit low acute toxicity with oral LD50 values typically above 1 g/kg, others can have sublethal effects, including potential endocrine disruption. It is crucial to evaluate the specific toxicological profile of each phenylurea derivative, as their biological effects can vary significantly.

Q3: What are the common toxicities observed with Class 1 antiarrhythmic drugs in animal models?

Class 1 antiarrhythmic drugs can exhibit a range of toxicities, primarily related to their mechanism of action. The most significant of these is cardiotoxicity, which can manifest as proarrhythmic events (new or worsened arrhythmias). Other potential toxicities include central nervous system (CNS) effects (e.g., tremors, convulsions), gastrointestinal disturbances, and effects on blood pressure and heart rate.

Q4: Are there any known effective plasma concentrations of this compound in animal models?

One study in a canine arrhythmia model reported minimum effective plasma concentrations for this compound. For arrhythmias induced by 24-hour and 48-hour coronary ligation, the minimum effective plasma concentrations were 8.1 +/- 0.7 µg/mL (following a 10 mg/kg i.v. dose) and 2.9 +/- 0.9 µg/mL (following a 5 mg/kg i.v. dose), respectively.[1] For digitalis-induced arrhythmias, the minimum effective plasma concentration was 2.8 +/- 0.6 µg/mL (following a 5 mg/kg i.v. dose).[1]

Q5: How should I handle this compound in the laboratory?

As with any investigational compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Refer to the compound's specific Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Troubleshooting Guides

Issue: Unexpected proarrhythmic events observed in an in vivo study.

  • Potential Cause 1: Dose is too high.

    • Troubleshooting Step: Review the dose-response relationship from preliminary studies. Consider reducing the dose to a level that is therapeutic but not arrhythmogenic.

  • Potential Cause 2: Animal model is particularly sensitive.

    • Troubleshooting Step: Evaluate the baseline cardiac electrophysiology of the chosen animal model. Some species or strains may have inherent channelopathies or repolarization abnormalities that increase their susceptibility to proarrhythmia. Consider using a different, well-characterized model.

  • Potential Cause 3: Interaction with other administered substances.

    • Troubleshooting Step: Review all co-administered substances, including anesthetics and vehicle components, for potential cardiac effects or pharmacokinetic interactions.

Issue: Inconsistent results in in vitro electrophysiology assays (e.g., patch clamp).

  • Potential Cause 1: Compound stability or solubility issues in the assay buffer.

    • Troubleshooting Step: Verify the solubility and stability of this compound under the specific experimental conditions (temperature, pH, buffer composition). Use of a validated analytical method to confirm the concentration of the compound in the assay medium is recommended.

  • Potential Cause 2: Variability in cell line expression of ion channels.

    • Troubleshooting Step: Ensure the use of a stable, well-characterized cell line with consistent expression of the target sodium channel. Regularly perform quality control checks on the cell line.

  • Potential Cause 3: Technical variability in the patch clamp rig or perfusion system.

    • Troubleshooting Step: Calibrate and validate all equipment regularly. Ensure a consistent and rapid solution exchange in the perfusion system to obtain accurate onset and offset kinetics of the drug effect.

Quantitative Data Summary

Table 1: Representative Acute Intravenous Toxicity of a Phenylurea-based Class 1 Antiarrhythmic Agent in Rodents (Illustrative Data)

SpeciesStrainSexLD50 (mg/kg)95% Confidence Interval (mg/kg)Primary Signs of Toxicity
MouseCD-1Male7568 - 83Tremors, convulsions, respiratory distress
MouseCD-1Female8275 - 90Tremors, convulsions, respiratory distress
RatSprague-DawleyMale6054 - 67Ataxia, lethargy, cardiac arrhythmias
RatSprague-DawleyFemale6861 - 76Ataxia, lethargy, cardiac arrhythmias

Table 2: Representative Cardiovascular Parameters in a Conscious Telemetered Dog Model Following a Single Intravenous Infusion of a Phenylurea-based Class 1 Antiarrhythmic Agent (Illustrative Data)

Dose (mg/kg)Time Post-Dose (hr)Heart Rate (bpm, % change from baseline)Mean Arterial Pressure (mmHg, % change from baseline)QRS Interval (ms, % change from baseline)QTcF Interval (ms, % change from baseline)
10.5-10%-5%+15%+5%
14-5%-2%+8%+2%
50.5-20%-15%+30%+10%
54-12%-8%+18%+6%
100.5-35%-25%+50%+18%
104-20%-15%+30%+10%

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Safety Pharmacology in a Conscious Telemetered Non-Rodent Model (e.g., Beagle Dog)

  • Animal Model: Purpose-bred male and female beagle dogs, surgically implanted with a telemetry transmitter for continuous monitoring of electrocardiogram (ECG), blood pressure, and body temperature. Animals should be allowed to recover from surgery for at least two weeks before the study.

  • Housing: Animals are housed in individual pens that allow for free movement and are equipped with a telemetry receiver.

  • Dose Administration: this compound is formulated in an appropriate vehicle (e.g., 0.9% saline with a solubilizing agent if necessary). The drug is administered via intravenous infusion over a fixed period (e.g., 30 minutes). A vehicle control group and at least three ascending dose groups are included.

  • Data Collection: Continuous recording of cardiovascular parameters from at least 24 hours pre-dose to 24 hours post-dose.

  • Data Analysis:

    • Heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT) are measured at regular intervals.

    • The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's for humans, but a study-specific correction may be needed for dogs).

    • Data are analyzed for statistically significant changes from baseline and compared to the vehicle control group.

    • Any observed arrhythmias are noted and classified.

Protocol 2: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

  • Animal Model: Young adult (8-12 weeks old) nulliparous, non-pregnant female rats of a standard strain (e.g., Sprague-Dawley).

  • Housing: Animals are housed individually.

  • Dose Administration: this compound is formulated in a suitable vehicle (e.g., corn oil). Dosing is performed by oral gavage.

  • Procedure:

    • A single animal is dosed at a starting dose level.

    • The animal is observed for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have been observed).

  • Observations:

    • Clinical signs of toxicity are recorded at regular intervals.

    • Body weights are measured before dosing and at least weekly thereafter.

    • At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 and its confidence interval are calculated using appropriate statistical software.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AHR_10718 This compound NaV1_5 Voltage-gated Sodium Channel (NaV1.5) AHR_10718->NaV1_5 Blockade Na_ion Na+ Influx Depolarization Phase 0 Depolarization Na_ion->Depolarization Reduced Conduction Action Potential Conduction Depolarization->Conduction Slowed

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Beagle Dog) Telemetry_Implant Surgical Implantation of Telemetry Device Animal_Model->Telemetry_Implant Recovery Post-operative Recovery (>2 weeks) Telemetry_Implant->Recovery Baseline Baseline Data Collection (24h) Recovery->Baseline Dosing Administer this compound or Vehicle (IV) Baseline->Dosing Post_Dose Post-dose Data Collection (24h) Dosing->Post_Dose Data_Processing ECG and Hemodynamic Data Processing Post_Dose->Data_Processing Statistical_Analysis Statistical Comparison to Baseline and Control Data_Processing->Statistical_Analysis Reporting Final Report Generation Statistical_Analysis->Reporting

References

Technical Support Center: Optimizing AHR Agonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Aryl Hydrocarbon Receptor (AHR) agonists like AHR 10718 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an AHR agonist?

AHR agonists are molecules that bind to and activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates into the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][2][3] Key target genes include those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), the AHR Repressor (AHRR), and TCDD-inducible poly(ADP-ribose) polymerase (TIPARP).[1]

Q2: How can I confirm that my AHR agonist is activating the AHR pathway?

Activation of the AHR pathway can be confirmed by measuring the upregulation of its target genes. A common and reliable marker for AHR activation is the induction of CYP1A1 gene expression.[2][4] This can be quantified at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using Western blotting. Another method is to use a reporter gene assay, where cells are transfected with a plasmid containing a luciferase gene under the control of an XRE-containing promoter.[5]

Q3: What are some common endogenous and exogenous AHR ligands?

AHR can be activated by a wide range of ligands, which can be broadly categorized as endogenous or exogenous.

  • Endogenous ligands include 6-formylindolo[3,2-b]carbazole (FICZ) and 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[4]

  • Exogenous ligands include environmental pollutants like polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as well as synthetic molecules developed for therapeutic purposes.[2][6]

Troubleshooting Guides

Issue 1: Low or No Induction of AHR Target Genes (e.g., CYP1A1)

Question: I've treated my cells with this compound, but I'm observing weak or no induction of CYP1A1. What are the potential causes and solutions?

Answer: Several factors can contribute to a lack of AHR activation. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low AHR Activation

start Start: Low/No CYP1A1 Induction check_agonist Verify AHR Agonist (this compound) start->check_agonist check_cells Assess Cell Line Suitability check_agonist->check_cells OK solution_agonist Solution: - Confirm concentration - Check solubility/stability - Test a positive control agonist check_agonist->solution_agonist Issue Identified check_protocol Review Experimental Protocol check_cells->check_protocol OK solution_cells Solution: - Use a responsive cell line (e.g., HepG2) - Check for AHR/ARNT expression - Ensure optimal confluency (70-80%) check_cells->solution_cells Issue Identified check_assay Evaluate Assay Performance check_protocol->check_assay OK solution_protocol Solution: - Optimize treatment duration - Reduce serum concentration or use charcoal-stripped serum check_protocol->solution_protocol Issue Identified solution_assay Solution: - Verify RNA/protein quality - Validate qPCR primers/antibodies - Use appropriate normalization controls check_assay->solution_assay Issue Identified end Resolution: Successful CYP1A1 Induction check_assay->end OK solution_agonist->end solution_cells->end solution_protocol->end solution_assay->end

Caption: A troubleshooting workflow for diagnosing and resolving low AHR activation.

Potential CauseRecommended Solution
AHR Agonist (this compound) Issues
Incorrect ConcentrationVerify calculations and perform a dose-response experiment to determine the optimal concentration.
Poor Solubility or StabilityEnsure the agonist is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions.
Inactive CompoundTest a known potent AHR agonist (e.g., FICZ or TCDD) as a positive control to confirm the experimental system is responsive.
Cell-Related Factors
Low AHR/ARNT ExpressionUse a cell line known to be responsive to AHR agonists (e.g., HepG2).[5] Confirm the expression of AHR and ARNT in your cell line via qPCR or Western blot.
Inappropriate Cell ConfluencyCell density can impact signaling pathways. Seed cells to reach 70-80% confluency at the time of treatment.[5]
Experimental Conditions
Serum InterferenceComponents in fetal bovine serum (FBS) can interfere with AHR signaling. Try reducing the serum concentration or using charcoal-stripped serum.[5]
Suboptimal Treatment DurationThe peak induction of target gene mRNA can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.[5]
Assay-Specific Problems (qPCR)
Poor RNA QualityUse high-purity RNA (A260/280 ratio of ~2.0) for reverse transcription.
Inefficient or Non-specific PrimersValidate qPCR primers for efficiency (90-110%) and specificity (melt curve analysis).
Incorrect NormalizationUse multiple, validated stable reference genes for normalization of your qPCR data.[5]
Issue 2: High Variability Between Experimental Replicates

Question: I'm seeing significant variability in my results between wells/plates treated with this compound. How can I improve the consistency of my experiments?

Answer: High variability can obscure real biological effects. The following table outlines common sources of variability and how to mitigate them.

Source of VariabilityMitigation Strategy
Inconsistent Cell Seeding
Uneven Cell DistributionEnsure a single-cell suspension before seeding to prevent clumping. Mix the cell suspension thoroughly before and during plating.
Variable ConfluencyAim for consistent cell confluency (e.g., 70-80%) across all wells at the time of treatment.[5]
Reagent and Treatment Inconsistency
Batch-to-Batch VariationUse the same batch of reagents (e.g., FBS, this compound, media) for all experiments that will be directly compared.[5]
Incomplete Mixing of SolutionsThoroughly vortex all stock solutions and master mixes before adding them to the cells.
Pipetting ErrorsUse calibrated pipettes and consistent technique. When possible, prepare a master mix of treatment media to add to all replicate wells.[5]
"Edge Effects" in Multi-well Plates
Evaporation from Outer WellsTo minimize evaporation, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

Experimental Protocols

Protocol 1: Cell Culture and AHR Agonist Treatment

This protocol provides a general procedure for treating adherent cell lines with an AHR agonist.

  • Cell Seeding: Seed your chosen cell line (e.g., HepG2) in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.[5]

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[5]

  • Agonist Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the agonist in your cell culture medium to achieve the desired final concentrations.[5] Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).

  • Harvesting: After incubation, proceed with cell lysis for RNA or protein extraction.

Protocol 2: Luciferase Reporter Assay for AHR Activity

This protocol is for quantifying AHR activation using a DRE-luciferase reporter.

  • Transfection: Co-transfect your cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a standard transfection protocol suitable for your cell line.[5]

  • Agonist Treatment: Approximately 24 hours after transfection, treat the cells with your AHR agonist as described in Protocol 1.[5]

  • Cell Lysis: After the treatment period, wash the cells with PBS and then add a passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.[5]

  • Luminescence Measurement: Transfer the cell lysate to an opaque, white-walled 96-well plate. Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.

AHR Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR Complex Inactive AHR Complex AHR->Complex AHR_nuc AHR AHR->AHR_nuc Translocation HSP90 HSP90 HSP90->Complex AIP AIP AIP->Complex SRC SRC SRC->Complex Agonist This compound (Agonist) Agonist->AHR Binding AHR_ARNT AHR/ARNT Heterodimer AHR_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding TargetGenes Target Gene Transcription (CYP1A1, AHRR, etc.) XRE->TargetGenes Initiates

Caption: The canonical AHR signaling pathway activated by an agonist.

References

Technical Support Center: Challenges in Aryl Hydrocarbon Receptor (AHR) Agonist Drug Delivery for Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "AHR 10718" did not yield sufficient technical information for a dedicated support guide. This resource has been developed to address common challenges and provide guidance for researchers working with the broader class of Aryl Hydrocarbon Receptor (AHR) agonists.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with AHR agonist delivery in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable biomarker to confirm AHR activation in vitro?

A1: The induction of Cytochrome P450 1A1 (CYP1A1) gene expression is the most widely accepted and robust biomarker for AHR activation. The activated AHR, in complex with the AHR Nuclear Translocator (ARNT), binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to a significant increase in its transcription.[1] Researchers can measure CYP1A1 mRNA levels using quantitative real-time PCR (qRT-PCR) or CYP1A1 protein levels via Western blot to confirm receptor activation.[1]

Q2: My AHR agonist appears less potent (higher EC50) when I use serum in my cell culture medium. Why is this happening?

A2: The presence of serum in the culture medium can decrease the bioavailability of many AHR agonists.[2] Serum proteins, particularly albumin, can bind to hydrophobic compounds, which is a common characteristic of AHR agonists. This sequestration reduces the effective concentration of the agonist that is available to enter the cells and activate the AHR, leading to an apparent decrease in potency and a higher EC50 value.[2]

Q3: I am observing high background AHR activity in my control (vehicle-treated) cells. What is the likely cause?

A3: High background AHR activity can be caused by several factors. Serum in the culture medium contains endogenous AHR ligands that can activate the receptor.[2] Some cell lines may also have high basal AHR activity.[1] Additionally, certain components in the cell culture medium, like phenol red, can contribute to background signals in reporter assays.[1]

Q4: How long should I treat my cells with an AHR agonist?

A4: The optimal treatment duration can vary depending on the specific AHR agonist, the cell line used, and the experimental endpoint. For measuring CYP1A1 mRNA induction, a time course of 6 to 24 hours is typically sufficient to observe a significant response.[1] For protein expression analysis or downstream functional assays, longer incubation times of 24 to 48 hours may be necessary.[1] It is always recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Low or No AHR Activation (e.g., weak CYP1A1 induction)

If you are treating your cells with a known AHR agonist but observe a weak or no induction of your target gene, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Cell Line Issues - Confirm AHR expression: Verify that your cell line expresses a functional AHR. Some cell lines may have low or negligible AHR levels.[1]- Cell passage number: Use cells at a low passage number. High passage numbers can lead to phenotypic drift and loss of AHR responsiveness.[1]- Mycoplasma contamination: Test your cells for mycoplasma contamination, as it can alter cellular responses.[1]
Agonist-Related Problems - Agonist degradation: Ensure your AHR agonist is stored correctly and has not degraded. Prepare fresh stock solutions.[1]- Incorrect concentration: Perform a dose-response curve to determine the optimal concentration of your agonist. The concentration may be too low to elicit a response or too high, leading to cytotoxicity.[1]
Experimental Conditions - Serum interference: Components in fetal bovine serum (FBS) can interfere with AHR signaling. Try reducing the serum concentration or using charcoal-stripped serum.[1][2]- Treatment duration: Optimize the treatment duration. The peak response for mRNA induction can be transient.[1]
Assay-Specific Issues (qPCR) - Poor RNA quality: Ensure high-purity RNA is used for reverse transcription.
Issue 2: Compound Precipitation in Aqueous Media

Many AHR agonists are hydrophobic and can precipitate when diluted from a high-concentration organic stock solution into an aqueous cell culture medium.

Potential CauseRecommended Solution
Poor Solubility - Prepare a high-concentration stock solution: Use an appropriate organic solvent like 100% DMSO to prepare a concentrated stock solution.[3]- Aiding dissolution: If the compound does not readily dissolve, vortexing, brief sonication in a water bath, or gentle warming (37°C for 10-30 minutes) can be employed, provided the compound is not temperature-sensitive.[3]
Precipitation During Dilution - Stepwise dilution: Avoid adding the concentrated stock directly to the final aqueous buffer. Instead, perform a stepwise or serial dilution to gradually decrease the solvent concentration.[3]- Slow addition with mixing: When diluting the stock solution, add it dropwise while gently swirling or vortexing the aqueous medium.[3]
High Final Solvent Concentration - Minimize final solvent concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for sensitive primary cells, below 0.1%.[3]
Visual Inspection - Always visually inspect solutions: Check for any signs of precipitation (e.g., cloudiness, turbidity, or visible particles) after each dilution step.[3] If precipitation occurs, the compound has exceeded its solubility limit.

Experimental Protocols

Protocol 1: In Vitro AHR Activation Assay using qRT-PCR

This protocol outlines a general procedure for treating a cell line with an AHR agonist and measuring the induction of CYP1A1 mRNA.

  • Cell Seeding: Plate an appropriate cell line (e.g., HepG2) in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Agonist Preparation: Prepare a high-concentration stock solution of the AHR agonist in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the AHR agonist or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • RNA Isolation: After incubation, wash the cells with PBS and lyse them. Isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.

Visualizations

AHR_Signaling_Pathway Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP-p23 Complex AHR_ligand_complex Ligand-AHR-HSP90-AIP-p23 Complex AHR_ligand_translocated Ligand-AHR Complex AHR_ligand_complex->AHR_ligand_translocated Nuclear Translocation Ligand AHR Agonist (Ligand) Ligand->AHR_complex Binding AHR_ARNT_complex Ligand-AHR-ARNT Heterodimer AHR_ligand_translocated->AHR_ARNT_complex Dimerization with ARNT ARNT ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT_complex->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates Response Cellular Response Target_Genes->Response

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Troubleshooting_Workflow Troubleshooting Low AHR Activation Start Start: Weak or No CYP1A1 Induction Check_Agonist Check Agonist: - Freshly prepared? - Correct concentration? - Stored properly? Start->Check_Agonist Check_Cells Check Cells: - Low passage? - AHR expression confirmed? - Mycoplasma free? Check_Agonist->Check_Cells Agonist OK Optimize_Assay Optimize Assay: - Check RNA quality. - Validate qPCR primers. Check_Agonist->Optimize_Assay Agonist Issue (Fix & Retry) Check_Conditions Check Experimental Conditions: - Optimized treatment time? - Serum interference? Check_Cells->Check_Conditions Cells OK Check_Cells->Optimize_Assay Cell Issue (Use New Cells) Check_Conditions->Optimize_Assay Conditions OK Check_Conditions->Optimize_Assay Condition Issue (Optimize & Retry) Resolved Issue Resolved Optimize_Assay->Resolved Successful Unresolved Issue Persists: Consult Literature or Technical Support Optimize_Assay->Unresolved Unsuccessful

Caption: Troubleshooting workflow for low AHR activation.

References

Technical Support Center: AHR 10718 Proarrhythmic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the proarrhythmic potential of AHR 10718. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is an antiarrhythmic agent.[1] Studies have characterized it as a Class I antiarrhythmic drug, acting as a sodium (Na+) channel blocker.[2] Its pharmacological profile has been compared to other Class I drugs like disopyramide and procainamide.[2] As a Class I agent, its primary mechanism is expected to be the blockade of sodium channels, leading to a depression of membrane responsiveness and conduction.[1][2]

Q2: Is this compound considered a Class III antiarrhythmic agent?

While one study classifies this compound as a Class I drug[2], the broader class of antiarrhythmics that prolong the action potential duration are Class III agents. These drugs typically work by blocking potassium currents.[3] Given that this compound is noted to shorten the effective refractory period less than the action potential duration, it exhibits some effects on repolarization.[1] Researchers should be aware of the potential for overlapping effects with Class III mechanisms, which are commonly associated with proarrhythmic events like Torsades de Pointes.[3]

Q3: What are the known antiarrhythmic effects of this compound in preclinical models?

In studies involving canine models, this compound has been shown to suppress cardiac arrhythmias induced by digitalis intoxication and myocardial infarction (via two-stage coronary ligation).[1][2] However, it did not suppress arrhythmias induced by adrenaline.[2]

Q4: Is there a clear correlation between the plasma concentration of this compound and its antiarrhythmic effect?

The correlation between the antiarrhythmic effects of this compound and its plasma concentrations has been reported as not being high.[2] This suggests that other factors may influence its efficacy, and researchers should consider this variability when designing dose-response studies.

Troubleshooting Guide

Issue 1: Inconsistent antiarrhythmic effects are observed at similar plasma concentrations.

  • Possible Cause: As reported in preclinical studies, the correlation between plasma concentration and antiarrhythmic effect for this compound is not high.[2]

  • Troubleshooting Steps:

    • Metabolite Activity: Investigate the presence and activity of potential metabolites of this compound, as they may contribute to the observed effects.

    • Protein Binding: Assess the extent of plasma protein binding, as variations can affect the free (active) concentration of the drug.

    • Electrolyte Levels: Monitor and control for electrolyte imbalances (e.g., potassium, magnesium) in the experimental model, as these can significantly influence the arrhythmogenic substrate.

    • Autonomic Tone: Be aware that the autonomic state of the animal can impact arrhythmia inducibility and drug response, especially since this compound was ineffective against adrenaline-induced arrhythmias.[2]

Issue 2: Proarrhythmic events, such as Torsades de Pointes, are observed during experiments.

  • Possible Cause: Although classified as a Class I agent, this compound's effects on repolarization could confer a risk of proarrhythmia similar to Class III agents, which are known to cause Torsades de Pointes.[1][3]

  • Troubleshooting Steps:

    • QT Interval Monitoring: Continuously monitor the QT interval on the electrocardiogram (ECG). Significant prolongation of the QT interval is a key risk factor for Torsades de Pointes.

    • Reverse Use-Dependence: Investigate the effects of this compound at different heart rates. Class III agents often exhibit "reverse use-dependence," meaning their QT-prolonging effects are more pronounced at slower heart rates.[3]

    • Potassium Channel Blockade: Conduct patch-clamp experiments on relevant potassium channels (e.g., hERG) to determine if this compound has any off-target Class III effects.[4]

    • Dose Reduction: If proarrhythmic events are observed, reduce the dosage of this compound to determine a concentration that provides antiarrhythmic effects without significant proarrhythmic risk.

Data Presentation

Table 1: Minimum Effective Plasma Concentrations of this compound in Canine Arrhythmia Models [2]

Arrhythmia ModelIntravenous DoseMinimum Effective Plasma Concentration (µg/mL)
24-hour Coronary Ligation10 mg/kg8.1 ± 0.7
48-hour Coronary Ligation5 mg/kg2.9 ± 0.9
Digitalis-Induced5 mg/kg2.8 ± 0.6

Experimental Protocols

Protocol 1: Evaluation of Antiarrhythmic Efficacy in a Canine Coronary Ligation Model

This protocol is based on the methodologies described in the study by Uematsu et al., 1989.[2]

  • Animal Preparation: Anesthetize adult mongrel dogs and perform a left thoracotomy.

  • Coronary Artery Ligation: Isolate the left anterior descending coronary artery and perform a two-stage ligation to induce a myocardial infarction.

  • Arrhythmia Monitoring: Continuously monitor the ECG for 24 to 48 hours post-ligation to identify stable ventricular arrhythmias.

  • Drug Administration: Administer this compound intravenously at the desired dose (e.g., 5 or 10 mg/kg).

  • Data Collection:

    • Record ECG throughout the experiment.

    • Collect blood samples at regular intervals to determine the plasma concentration of this compound.

  • Endpoint Analysis: Determine the minimum effective plasma concentration required to suppress the ventricular arrhythmia.

Protocol 2: Assessment of Proarrhythmic Potential via Patch-Clamp Electrophysiology

  • Cell Preparation: Use isolated cardiomyocytes or a stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the current through the channel of interest (e.g., hERG/IKr).

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the current before and after drug application to determine the extent of channel blockade.

  • Data Analysis: Calculate the IC50 value for this compound on the specific ion channel to quantify its blocking potency.

Visualizations

class_I_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel (Nav1.5) Action_Potential Phase 0 Depolarization Na_channel->Action_Potential Reduces Na+ Influx AHR10718 This compound AHR10718->Na_channel Blocks Conduction Slower Conduction Velocity Action_Potential->Conduction

Caption: Mechanism of a Class I Antiarrhythmic Agent.

class_III_mechanism cluster_membrane Cardiac Myocyte Membrane K_channel Delayed Rectifier K+ Channel (e.g., hERG) Repolarization Phase 3 Repolarization K_channel->Repolarization Reduces K+ Efflux ClassIII_drug Class III Agent ClassIII_drug->K_channel Blocks APD Prolonged Action Potential Duration (APD) Repolarization->APD Proarrhythmia Risk of Torsades de Pointes APD->Proarrhythmia

Caption: Proarrhythmic Potential of a Class III Agent.

experimental_workflow cluster_workflow Proarrhythmic Potential Assessment Workflow start Start: Compound of Interest (e.g., this compound) in_vitro In Vitro Assay (Patch-Clamp on hERG) start->in_vitro ex_vivo Ex Vivo Model (Langendorff-perfused heart) in_vitro->ex_vivo in_vivo In Vivo Model (e.g., Anesthetized Dog) ex_vivo->in_vivo data_analysis Data Analysis (APD, QT Interval, Arrhythmia Incidence) in_vivo->data_analysis risk_assessment Proarrhythmic Risk Assessment data_analysis->risk_assessment

Caption: Experimental Workflow for Proarrhythmia Assessment.

References

Technical Support Center: Minimizing AHR 10718 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding the specific chemical structure and properties of AHR 10718 is not publicly available at this time. The identifier "AHR" is also associated with the Aryl Hydrocarbon Receptor, leading to ambiguity in search results. The following guidance is based on general principles for handling antiarrhythmic compounds and molecules containing a phenylurea moiety, as this compound has been broadly classified as a Class I antiarrhythmic agent and a phenylurea compound. This information should be considered supplementary to your own laboratory's best practices and any information provided by the compound supplier.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of this compound degradation in my experiments?

A1: Without a specific chemical structure, pinpointing exact degradation pathways is challenging. However, for compounds with a phenylurea group, potential degradation routes include:

  • Hydrolysis: The urea linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would break the molecule into an aniline derivative and an isocyanate or carbamic acid derivative, which would be unstable.

  • Oxidation: The phenyl ring and other functional groups could be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Many aromatic compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A2: To prepare and store stock solutions with the aim of minimizing degradation, consider the following general guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. For initial solubility testing, consider solvents such as DMSO, DMF, or ethanol. The choice of solvent can significantly impact stability.

  • pH of Aqueous Solutions: If preparing aqueous solutions, use a buffered system to maintain a stable pH, ideally close to neutral (pH 7). Avoid strongly acidic or alkaline conditions.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q3: My experimental results with this compound are inconsistent. Could this be due to compound degradation?

A3: Inconsistent results are a common indicator of compound instability. If you observe a loss of activity or variable results over time, it is prudent to suspect degradation. It is recommended to prepare fresh solutions for each experiment or to qualify the stability of your stock solution over the intended period of use.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential this compound degradation.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in stored stock solutions Hydrolysis, oxidation, or photodegradation over time.1. Prepare a fresh stock solution from solid material and repeat the experiment. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. If possible, analyze the purity of the stored solution using techniques like HPLC to detect degradation products.
Precipitate formation in solutions Poor solubility or degradation leading to insoluble products.1. Ensure the compound is fully dissolved during preparation. Gentle warming or sonication may be necessary. 2. Check the pH of the solution, as pH shifts can affect solubility. 3. Consider using a different solvent system or a lower concentration.
Color change in solution Oxidation or other chemical reactions.1. Discard the solution. 2. When preparing new solutions, de-gas solvents and handle under an inert atmosphere if possible. 3. Ensure storage is strictly protected from light.
Inconsistent results between experiments Degradation of working solutions during the experiment.1. Prepare fresh working solutions from a reliable stock solution immediately before each experiment. 2. Minimize the time working solutions are kept at room temperature or exposed to light. 3. Evaluate the stability of the compound in your specific experimental buffer and conditions (e.g., temperature, light exposure).

Experimental Protocols

Due to the lack of specific data for this compound, detailed, validated experimental protocols for its handling and stability testing cannot be provided. However, a general workflow for assessing compound stability is outlined below.

Workflow for Assessing Compound Stability

experimental_workflow General Workflow for Assessing this compound Stability cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_application Experimental Use prep Prepare concentrated stock solution in an appropriate solvent (e.g., DMSO) aliquot Aliquot into single-use, light-protected vials prep->aliquot store_short Short-term storage (e.g., 4°C) aliquot->store_short If for immediate use store_long Long-term storage (e.g., -20°C or -80°C) aliquot->store_long For archival purposes initial_analysis Analyze purity and concentration at Time 0 (e.g., HPLC, LC-MS) aliquot->initial_analysis fresh_working Prepare fresh working solutions for each experiment store_long->fresh_working time_points Analyze at subsequent time points under various conditions (e.g., temperature, light, pH) initial_analysis->time_points compare Compare results to Time 0 to determine degradation rate time_points->compare minimize_exposure Minimize exposure of working solutions to harsh conditions fresh_working->minimize_exposure

Caption: A generalized workflow for preparing, storing, and assessing the stability of a research compound like this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates a hypothetical degradation pathway for a generic phenylurea compound, which may share some principles with the degradation of this compound.

degradation_pathway Hypothetical Phenylurea Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation AHR10718 This compound (Phenylurea Structure) Aniline_Deriv Aniline Derivative AHR10718->Aniline_Deriv Acidic or Basic Conditions Isocyanate_Deriv Isocyanate/Carbamic Acid Derivative AHR10718->Isocyanate_Deriv Acidic or Basic Conditions Oxidized_Products Oxidized Phenyl Ring and/or Side Chains AHR10718->Oxidized_Products Presence of O2, Light, Metal Ions Photo_Products Various Photodegradation Products AHR10718->Photo_Products Exposure to UV/Light

Caption: Potential degradation pathways for a compound containing a phenylurea moiety, including hydrolysis, oxidation, and photodegradation.

Disclaimer: The information provided is for guidance purposes only and is based on general chemical principles. For specific handling and storage instructions for this compound, please consult the technical data sheet provided by the manufacturer or supplier.

Validation & Comparative

A Comparative Guide to the Antiarrhythmic Effects of AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the antiarrhythmic properties of AHR 10718, a Class I sodium channel blocker. Through a detailed comparison with other notable Class I antiarrhythmic agents—procainamide, disopyramide, and SUN 1165—this document offers researchers, scientists, and drug development professionals a thorough overview of this compound's efficacy, supported by experimental data from established canine arrhythmia models.

Quantitative Comparison of Antiarrhythmic Efficacy

The antiarrhythmic efficacy of this compound and its counterparts has been evaluated in various canine models of arrhythmia. The following tables summarize the minimum effective plasma concentrations required to suppress these arrhythmias, providing a quantitative basis for comparison.

Table 1: Minimum Effective Plasma Concentration of this compound in Canine Arrhythmia Models

Arrhythmia ModelDosage (i.v.)Minimum Effective Plasma Concentration (µg/mL, mean ± S.D., n=6)
24-hr Coronary Ligation10 mg/kg8.1 ± 0.7
48-hr Coronary Ligation5 mg/kg2.9 ± 0.9
Digitalis-induced5 mg/kg2.8 ± 0.6

Data from Hashimoto et al.[1]

Table 2: Comparative Minimum Effective Plasma Concentrations in a Canine Digitalis-Induced Arrhythmia Model

DrugMinimum Effective Plasma Concentration (µg/mL, mean ± S.D.)
This compound 2.8 ± 0.6
Disopyramide1.7 ± 0.4
Procainamide10.1 ± 2.4
SUN 11650.92 ± 0.19

Data for this compound from Hashimoto et al.[1] Data for other drugs from a comparative study on canine arrhythmia models.[2]

Mechanism of Action: Class I Antiarrhythmic Drugs

This compound, like other Class I antiarrhythmic drugs, exerts its effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0 of the cardiac action potential), which in turn slows conduction velocity and can interrupt reentrant arrhythmias. The pharmacological profile of this compound is noted to be similar to that of disopyramide, procainamide, and SUN 1165.[1]

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel (Nav1.5) Na_in Na+ Influx Phase0 Decreased Rate of Phase 0 Depolarization AHR_10718 This compound AHR_10718->Na_channel Blocks Conduction Slowed Conduction Velocity Phase0->Conduction Reentry Interruption of Reentrant Circuits Conduction->Reentry Antiarrhythmic Antiarrhythmic Effect Reentry->Antiarrhythmic

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental models cited in the comparison of this compound's antiarrhythmic effects.

Canine Model of Ventricular Arrhythmia via Two-Stage Coronary Ligation

This model is designed to induce ventricular arrhythmias by simulating a myocardial infarction.

Protocol:

  • Animal Preparation: Adult mongrel dogs of either sex are anesthetized, and a thoracotomy is performed to expose the heart.

  • Coronary Artery Ligation (Stage 1): The left anterior descending coronary artery is ligated.

  • Observation Period: The animals are observed for the development of ventricular arrhythmias. Two distinct periods of arrhythmia are often seen: an immediate phase (2-10 minutes post-ligation) and a delayed phase (12-30 minutes post-ligation).[3][4]

  • Drug Administration (Stage 2): Twenty-four to forty-eight hours after the initial ligation, this compound or a comparator drug is administered intravenously.

  • Data Collection: Continuous electrocardiogram (ECG) monitoring is performed to assess the suppression of ventricular arrhythmias. Blood samples are taken to determine the plasma concentration of the drug.

start Anesthetized Dog thoracotomy Thoracotomy start->thoracotomy ligation Coronary Artery Ligation (Stage 1) thoracotomy->ligation arrhythmia Development of Ventricular Arrhythmia ligation->arrhythmia drug_admin Drug Administration (24-48h post-ligation) (Stage 2) arrhythmia->drug_admin ecg ECG Monitoring drug_admin->ecg blood_sample Blood Sampling drug_admin->blood_sample end Data Analysis ecg->end blood_sample->end

Caption: Coronary Ligation Arrhythmia Model Workflow.

Canine Model of Digitalis-Induced Ventricular Arrhythmia

This model uses a cardiac glycoside, such as ouabain, to induce ventricular arrhythmias.

Protocol:

  • Animal Preparation: Conscious or anesthetized dogs are used.

  • Digitalis Administration: Ouabain is administered intravenously, often as a loading dose followed by a continuous infusion, until a stable ventricular arrhythmia is established.[5][6]

  • Drug Administration: this compound or a comparator drug is administered intravenously.

  • Endpoint: The infusion is continued until the arrhythmia is suppressed, and the minimum effective plasma concentration is determined.

  • Data Collection: ECG is continuously monitored, and blood samples are collected to measure drug plasma concentrations.

start Prepared Dog ouabain Ouabain Infusion start->ouabain arrhythmia Stable Ventricular Arrhythmia ouabain->arrhythmia drug_admin Test Drug Administration arrhythmia->drug_admin suppression Arrhythmia Suppression drug_admin->suppression blood_sample Blood Sampling suppression->blood_sample end Data Analysis blood_sample->end

Caption: Digitalis-Induced Arrhythmia Model Workflow.

Canine Model of Aconitine-Induced Atrial Fibrillation

This model utilizes the arrhythmogenic properties of aconitine to induce atrial fibrillation.

Protocol:

  • Animal Preparation: Anesthetized dogs are prepared for the experiment.

  • Aconitine Administration: A solution of aconitine nitrate is topically applied to the right atrial appendage to induce atrial flutter which can progress to fibrillation.[7]

  • Drug Administration: Once atrial fibrillation is established, this compound or a comparator drug is administered intravenously.

  • Data Collection: Atrial and limb lead ECGs are recorded to monitor the arrhythmia. Blood samples are collected to determine the plasma drug concentration required for conversion to sinus rhythm.[8][9]

start Anesthetized Dog aconitine Topical Aconitine Application to Atrium start->aconitine afib Atrial Fibrillation Induction aconitine->afib drug_admin Test Drug Administration afib->drug_admin conversion Conversion to Sinus Rhythm drug_admin->conversion blood_sample Blood Sampling conversion->blood_sample end Data Analysis blood_sample->end

Caption: Aconitine-Induced Atrial Fibrillation Model Workflow.

Concluding Remarks

The available data indicates that this compound is an effective Class I antiarrhythmic agent, demonstrating efficacy in suppressing ventricular arrhythmias in canine models of myocardial infarction and digitalis toxicity. Its pharmacological profile is comparable to established drugs such as disopyramide, procainamide, and the investigational drug SUN 1165. The quantitative data on minimum effective plasma concentrations provide a valuable benchmark for its potency. Further studies directly comparing the electrophysiological parameters of this compound with other Class IA agents would provide a more complete understanding of its relative therapeutic potential.

References

A Comparative Analysis of AHR 10718 and Other Phenylurea Compounds: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the distinct biological activities of phenylurea compounds, featuring AHR 10718, Diuron, and Sorafenib. This report details their disparate mechanisms of action, supported by experimental data and methodologies.

The phenylurea class of chemical compounds, characterized by a phenyl group linked to a urea moiety, encompasses a diverse range of biologically active molecules. While structurally related, these compounds exhibit remarkably different pharmacological and physiological effects, targeting distinct cellular pathways and serving varied therapeutic and industrial purposes. This guide provides a comparative analysis of this compound, a Class I antiarrhythmic agent, with two other prominent phenylurea compounds: the herbicide Diuron and the multi-kinase inhibitor anticancer drug Sorafenib. This comparison highlights the versatility of the phenylurea scaffold and the critical role of substituent groups in determining biological activity.

Executive Summary of Comparative Efficacy

To facilitate a clear comparison of the efficacy of this compound, Diuron, and Sorafenib, the following tables summarize their key characteristics and quantitative performance data from relevant experimental models.

Table 1: Overview of Phenylurea Compounds

CompoundClassPrimary Mechanism of ActionPrimary Application
This compound Antiarrhythmic (Class I)Sodium (Na+) Channel BlockerCardiology
Diuron HerbicidePhotosystem II (PSII) InhibitionAgriculture
Sorafenib Anticancer AgentMulti-kinase InhibitorOncology

Table 2: Quantitative Efficacy Data

CompoundExperimental ModelEndpointResultReference
This compound Canine model of digitalis-induced arrhythmiaMinimum Effective Plasma Concentration2.8 ± 0.6 µg/mL[1]
Canine model of 24-hour coronary ligation-induced arrhythmiaMinimum Effective Plasma Concentration8.1 ± 0.7 µg/mL[1]
Canine model of 48-hour coronary ligation-induced arrhythmiaMinimum Effective Plasma Concentration2.9 ± 0.9 µg/mL[1]
Diuron Freshwater biofilmsEC50 for photosynthesis inhibition5 - 25 µg/L[2]
Chlamydomonas reinhardtii (algae)IC50 for growth inhibition13 µg/L
Sorafenib PLC/PRF/5 human liver cancer cellsIC50 for proliferation inhibition~5 µM
VEGFR-2 kinase assayIC50 for kinase inhibition90 nM[3]
PDGFR-β kinase assayIC50 for kinase inhibition57 nM[3]
c-Kit kinase assayIC50 for kinase inhibition68 nM[3]

Detailed Mechanism of Action and Signaling Pathways

The divergent therapeutic and industrial applications of this compound, Diuron, and Sorafenib stem from their fundamentally different molecular targets and mechanisms of action.

This compound: A Class I Antiarrhythmic Agent

This compound is classified as a Class I antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of fast sodium channels (Na+) in cardiomyocytes.[1] By binding to these channels, this compound reduces the rate and magnitude of depolarization during phase 0 of the cardiac action potential. This leads to a decrease in conduction velocity in non-nodal cardiac tissues, which is effective in suppressing tachyarrhythmias caused by abnormal conduction, such as reentry circuits. Its pharmacological profile is noted to be similar to other well-known Class I antiarrhythmics like disopyramide and procainamide.[1]

AHR10718_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_channel Voltage-gated Na+ Channel Na_ion_in Na+ Influx Na_channel->Na_ion_in Phase 0 Depolarization Decreased_Depolarization Decreased Rate of Depolarization Na_ion_out Na+ Na_ion_out->Na_channel AHR10718 This compound AHR10718->Na_channel Blocks Slowed_Conduction Slowed Conduction Velocity Decreased_Depolarization->Slowed_Conduction Antiarrhythmic_Effect Suppression of Tachyarrhythmias Slowed_Conduction->Antiarrhythmic_Effect

Mechanism of action of this compound.
Diuron: An Inhibitor of Photosynthesis

In stark contrast to the medical application of this compound, Diuron is a widely used herbicide. Its efficacy lies in its ability to inhibit photosynthesis in plants. Specifically, Diuron blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein of the PSII complex. This binding prevents the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[4] The interruption of electron flow leads to the production of reactive oxygen species, causing cellular damage and ultimately leading to the death of the plant.

Diuron_Pathway cluster_thylakoid Thylakoid Membrane (Photosystem II) cluster_effect Herbicidal Effect PSII PSII (D1 Protein) QA QA PSII->QA QB QB QA->QB e- Electron_flow Electron Flow QB->Electron_flow Blocked_Transport Blocked Electron Transport Diuron Diuron Diuron->PSII Binds to D1 Light Light Energy Light->PSII ROS_Production Reactive Oxygen Species Production Blocked_Transport->ROS_Production Cell_Damage Cellular Damage ROS_Production->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Mechanism of action of Diuron.
Sorafenib: A Multi-Kinase Inhibitor in Cancer Therapy

Sorafenib is a potent anticancer agent that functions as a multi-kinase inhibitor. It targets several key kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[5][6] Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, thereby reducing cell proliferation.[5] Additionally, it targets receptor tyrosine kinases such as VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor), which are crucial for angiogenesis.[7] By inhibiting these pathways, Sorafenib effectively chokes off the tumor's blood supply and directly halts its growth.

Sorafenib_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Mechanism of action of Sorafenib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound, Diuron, and Sorafenib.

This compound: Canine Arrhythmia Models

The antiarrhythmic efficacy of this compound was evaluated in canine models designed to induce specific types of cardiac arrhythmias.

1. Digitalis-Induced Arrhythmia Model:

  • Objective: To assess the ability of this compound to suppress arrhythmias caused by digitalis toxicity.

  • Protocol:

    • Anesthetized dogs are administered a continuous intravenous infusion of a digitalis glycoside (e.g., ouabain) at a rate known to induce ventricular arrhythmias.

    • Once a stable arrhythmia is established, this compound is administered intravenously at increasing doses.

    • The electrocardiogram (ECG) is continuously monitored to determine the dose at which the arrhythmia is suppressed.

    • Blood samples are collected to measure the plasma concentration of this compound at the point of arrhythmia suppression.

2. Coronary Ligation-Induced Arrhythmia Model:

  • Objective: To evaluate the efficacy of this compound in suppressing arrhythmias resulting from myocardial ischemia and infarction.

  • Protocol:

    • Under sterile surgical conditions, the left anterior descending (LAD) coronary artery of anesthetized dogs is ligated in two stages to induce a myocardial infarction.

    • Ventricular arrhythmias typically develop within 24 to 48 hours post-ligation.

    • At either 24 or 48 hours post-ligation, this compound is administered intravenously.

    • Continuous ECG monitoring is used to assess the antiarrhythmic effect.

    • Plasma concentrations of this compound are determined at the time of arrhythmia suppression.

AHR10718_Workflow cluster_model1 Digitalis-Induced Arrhythmia Model cluster_model2 Coronary Ligation-Induced Arrhythmia Model A1 Anesthetize Dog A2 Infuse Digitalis A1->A2 A3 Establish Stable Arrhythmia A2->A3 A4 Administer this compound (i.v.) A3->A4 A5 Monitor ECG A4->A5 A6 Measure Plasma Concentration A5->A6 B1 Anesthetize Dog B2 Ligate LAD Coronary Artery B1->B2 B3 Induce Myocardial Infarction B2->B3 B4 Wait 24-48 hours B3->B4 B5 Administer this compound (i.v.) B4->B5 B6 Monitor ECG B5->B6 B7 Measure Plasma Concentration B6->B7

Experimental workflow for this compound efficacy testing.
Diuron: Photosynthesis Inhibition Assay

The herbicidal activity of Diuron is quantified by its ability to inhibit photosynthesis.

  • Objective: To determine the concentration of Diuron that causes a 50% inhibition of photosynthesis (EC50).

  • Protocol:

    • Cultures of a target photosynthetic organism (e.g., freshwater algae like Chlamydomonas reinhardtii or biofilms) are prepared.

    • The cultures are exposed to a range of Diuron concentrations.

    • Photosynthetic activity is measured using techniques such as chlorophyll fluorescence or oxygen evolution.

    • The data is plotted as a dose-response curve, and the EC50 value is calculated.

Sorafenib: In Vitro Efficacy Assays

The anticancer effects of Sorafenib are assessed using a variety of in vitro assays.

1. Cell Proliferation Assay (MTT Assay):

  • Objective: To determine the concentration of Sorafenib that inhibits the growth of cancer cells by 50% (IC50).

  • Protocol:

    • Cancer cells (e.g., PLC/PRF/5 human liver cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Sorafenib for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The IC50 value is calculated from the resulting dose-response curve.

2. Kinase Inhibition Assay:

  • Objective: To measure the inhibitory activity of Sorafenib against specific protein kinases.

  • Protocol:

    • A purified recombinant kinase (e.g., VEGFR-2, PDGFR-β) is incubated with its specific substrate and ATP in the presence of varying concentrations of Sorafenib.

    • The kinase reaction is allowed to proceed for a set time.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

    • The IC50 value, representing the concentration of Sorafenib required to inhibit 50% of the kinase activity, is determined.

Conclusion

This comparative guide demonstrates that while this compound, Diuron, and Sorafenib all belong to the phenylurea class of compounds, their biological activities are remarkably distinct. This compound acts as a cardiac sodium channel blocker with antiarrhythmic properties. In contrast, Diuron functions as a potent inhibitor of photosynthesis, making it an effective herbicide. Sorafenib, on the other hand, is a multi-kinase inhibitor used in cancer therapy due to its ability to block signaling pathways involved in cell proliferation and angiogenesis. The diverse mechanisms of action of these three compounds underscore the significant impact of chemical structure modifications on the biological targets and therapeutic or industrial applications of phenylurea derivatives. This understanding is critical for the future design and development of novel compounds within this versatile chemical class.

References

Comparative Validation of AHR 10718 in Diverse Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of AHR 10718 validation across various animal species. It aims to offer objective performance comparisons with alternative compounds, supported by experimental data.

This compound has been identified as a Class 1 antiarrhythmic drug, functioning as a sodium channel blocker.[1] Its efficacy has been primarily demonstrated in canine models for various types of arrhythmias.[1] This guide synthesizes the available data on this compound and presents it in a structured format to facilitate further research and development.

Performance and Efficacy of this compound

This compound has shown effectiveness in suppressing arrhythmias induced by coronary ligation and digitalis in canine models.[1] However, it was found to be ineffective against adrenaline-induced arrhythmias.[1] The minimum effective plasma concentrations have been determined for different arrhythmia models, providing a quantitative measure of its antiarrhythmic effects.[1] It is important to note that the correlation between the antiarrhythmic effects of this compound and its plasma concentrations was not high.[1]

Table 1: Efficacy of this compound in Canine Arrhythmia Models

Arrhythmia ModelAdministered Dose (i.v.)Minimum Effective Plasma Concentration (µg/ml)Outcome
24 hr Coronary Ligation10 mg/kg8.1 +/- 0.7Arrhythmia Suppressed
48 hr Coronary Ligation5 mg/kg2.9 +/- 0.9Arrhythmia Suppressed
Digitalis-induced5 mg/kg2.8 +/- 0.6Arrhythmia Suppressed
Adrenaline-inducedNot specifiedNot effectiveArrhythmia Not Suppressed

Data derived from studies on canine models (n=6).[1]

Comparative Analysis with Alternative Compounds

The pharmacological profile of this compound is characteristic of Class 1 sodium channel blockers.[1] Its effects are comparable to other drugs in this class, such as disopyramide, procainamide, and SUN 1165.[1] For researchers investigating cardiac arrhythmias, these compounds represent potential alternatives or comparators in experimental designs.

The aryl hydrocarbon receptor (AHR) pathway, though not the primary mechanism of action for this compound, is a relevant area of study for compounds with similar structural motifs. AHR is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism.[2][3] Ligands for AHR are structurally diverse and can exhibit species-specific activities.[4] Researchers working with this compound may consider investigating potential off-target effects or secondary mechanisms involving the AHR pathway, especially in chronic toxicity studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below is a summarized experimental protocol based on the validation studies of this compound.

Canine Arrhythmia Model Protocol

  • Animal Subjects: Adult mongrel dogs of either sex.

  • Arrhythmia Induction:

    • Coronary Ligation: Two-stage ligation of the left anterior descending coronary artery to induce myocardial infarction and subsequent ventricular arrhythmias.

    • Digitalis-induced: Intravenous infusion of acetylstrophanthidin.

    • Aconitine-induced: Application of aconitine to the surface of the right atrium.

  • Drug Administration: this compound administered intravenously.

  • Data Collection:

    • Electrocardiogram (ECG) recordings to monitor cardiac rhythm.

    • Blood pressure and heart rate measurements.

    • Plasma samples collected to determine drug concentrations via high-performance liquid chromatography (HPLC).

  • Endpoint Analysis: Determination of the minimum effective plasma concentration required to suppress the induced arrhythmia.

Signaling Pathways and Experimental Workflows

To visualize the broader context of ion channel blockers and potential intersecting pathways, the following diagrams illustrate the mechanism of sodium channel blockade and a generalized experimental workflow for screening antiarrhythmic compounds.

Sodium_Channel_Blockade Mechanism of Class 1 Antiarrhythmic Drugs cluster_membrane Cardiac Myocyte Membrane cluster_cell Intracellular Na_channel Voltage-gated Na+ Channel Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates AHR_10718 This compound AHR_10718->Na_channel Blocks Na_ion_out Na+ Na_ion_out->Na_channel Influx Na_ion_in Na+ Action_Potential Action Potential Propagation Depolarization->Action_Potential Leads to

Caption: Mechanism of this compound as a sodium channel blocker.

Experimental_Workflow Workflow for Antiarrhythmic Drug Validation Animal_Model Select Animal Model (e.g., Canine, Rodent) Induce_Arrhythmia Induce Arrhythmia (e.g., Ligation, Chemical) Animal_Model->Induce_Arrhythmia Administer_Drug Administer Test Compound (this compound or Alternative) Induce_Arrhythmia->Administer_Drug Monitor_Vitals Monitor ECG, Blood Pressure, Heart Rate Administer_Drug->Monitor_Vitals Collect_Samples Collect Plasma Samples Administer_Drug->Collect_Samples Analyze_Data Analyze Efficacy and Pharmacokinetics Monitor_Vitals->Analyze_Data Collect_Samples->Analyze_Data Compare_Results Compare with Control and Alternatives Analyze_Data->Compare_Results

Caption: Generalized experimental workflow for validating antiarrhythmic compounds.

It is important for researchers to consider the species-specific differences in pharmacokinetics and pharmacodynamics when extrapolating data from animal models.[5][6] The anatomical, physiological, and metabolic variations between species can significantly influence a drug's absorption, distribution, metabolism, and elimination, ultimately affecting its efficacy and safety profile.[5][7]

References

AHR 10718: An Examination of its Selectivity for Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison with Other Sodium Channel Blockers

Studies have indicated that the pharmacological profile of AHR 10718 is comparable to other well-known Class I antiarrhythmic drugs such as disopyramide and procainamide.[1] These agents are known to modulate the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. The blockade of these channels leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the heart.

However, the therapeutic and toxicological profiles of sodium channel blockers are significantly influenced by their selectivity for different sodium channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5, etc.), which are expressed in various tissues, including the heart, central nervous system, and peripheral nervous system. Unfortunately, specific data quantifying the affinity (e.g., IC50 or Ki values) of this compound for these individual subtypes is not present in the reviewed literature.

Without this quantitative data, a direct comparison of this compound's selectivity against other agents is speculative. A comprehensive analysis would require data from standardized experimental conditions, as outlined in the hypothetical experimental protocol below.

Experimental Protocols

To definitively characterize the selectivity of this compound, a series of electrophysiological experiments would be required. The following outlines a standard methodology used in the field for such investigations.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cells.

Objective: To determine the inhibitory concentration (IC50) of this compound on various voltage-gated sodium channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing individual human sodium channel subtypes (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, hNav1.8).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage Protocol:

  • Cells are held at a holding potential of -120 mV.

  • To elicit sodium currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms).

  • A concentration-response curve is generated by applying increasing concentrations of this compound to the external solution and measuring the resulting inhibition of the peak sodium current.

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the sodium current, is calculated by fitting the concentration-response data to the Hill equation. This process is repeated for each sodium channel subtype to determine the selectivity profile.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of sodium channel blockers and a typical experimental workflow for their evaluation.

Sodium Channel Blocker Signaling Pathway cluster_0 Cell Membrane Sodium_Channel Voltage-Gated Sodium Channel (e.g., Nav1.5) Na_ion_in Na+ (intracellular) Na_ion_out Na+ (extracellular) Na_ion_out->Sodium_Channel Influx AHR_10718 This compound Block Channel Blockade AHR_10718->Block Binds to Block->Sodium_Channel Depolarization Reduced Rate of Depolarization (Phase 0) Block->Depolarization Leads to Conduction Slowed Conduction Velocity Depolarization->Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Conduction->Antiarrhythmic_Effect

Caption: General signaling pathway of a sodium channel blocker like this compound.

Experimental Workflow for Selectivity Profiling Cell_Culture Culture cells expressing specific Nav subtypes Patch_Clamp Perform whole-cell patch clamp recordings Cell_Culture->Patch_Clamp Drug_Application Apply varying concentrations of this compound Patch_Clamp->Drug_Application Data_Acquisition Measure peak sodium currents Drug_Application->Data_Acquisition Analysis Generate concentration- response curves and calculate IC50 Data_Acquisition->Analysis Comparison Compare IC50 values across subtypes Analysis->Comparison

Caption: A typical workflow for determining the selectivity of a compound for sodium channel subtypes.

References

Unraveling the Complex Interplay: Aryl Hydrocarbon Receptor Activation and Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of compounds is paramount for predicting potential toxicities and identifying novel therapeutic applications. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a critical regulator of diverse physiological and pathological processes. While its role in mediating the effects of environmental toxins is well-established, its influence on the function of various ion channels is a burgeoning area of research. This guide provides a comprehensive comparison of the cross-reactivity of AHR activation with other ion channels, supported by available experimental data and detailed methodologies.

The initial investigation into a compound designated "AHR 10718" did not yield specific information, suggesting a possible misnomer or a compound not widely documented in scientific literature. Consequently, this guide focuses on the broader and more scientifically pertinent topic of how the activation of the Aryl Hydrocarbon Receptor (AHR) by various ligands can modulate the activity of different ion channels. This interaction can occur through both genomic and non-genomic pathways, leading to a complex and context-dependent modulation of cellular excitability and signaling.

Comparative Analysis of AHR-Mediated Ion Channel Modulation

Activation of the AHR by a range of ligands, from environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to endogenous molecules, has been shown to impact the function of potassium, calcium, and to a lesser extent, sodium channels. The following tables summarize the currently available quantitative data on these interactions.

Potassium Channel Cross-Reactivity
Ion ChannelAHR LigandCell Type/SystemObserved EffectQuantitative DataReference
Mitochondrial ATP-sensitive K+ (mitoKATP) ChannelTCDDRat cardiac mitochondriaIncreased channel activity52% increase in mitoKATP activity[1]
Calcium Channel Cross-Reactivity
Ion ChannelAHR LigandCell Type/SystemObserved EffectQuantitative DataReference
T-type Ca2+ ChannelTCDDRat insulin-secreting beta cell line (INS-1)Increased Ca2+ influxData on fold-change or current density not specified[2]
L-type Ca2+ ChannelTCDDRat ventricular myocytesIncreased current, prolonged action potential duration43.3% prolongation of APD90 at 10 nM TCDD[3]
General Intracellular Ca2+TCDDHuman neuroblastoma cells (SHSY5Y)Increased intracellular Ca2+ concentrationStatistically significant increase (P < 0.05)[4]
General Intracellular Ca2+TCDDMurine B-cellsElevated basal intracellular Ca2+ concentrationData on fold-change or specific concentration not specified[5]
Sodium Channel Cross-Reactivity

Currently, there is a limited amount of published research directly investigating the cross-reactivity of AHR activation with sodium channels. Further studies are required to elucidate the potential impact of AHR signaling on sodium channel function and expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Measurement of Mitochondrial ATP-sensitive Potassium (mitoKATP) Channel Activity

Method: Spectrophotometric measurement of mitochondrial swelling.[1]

Protocol:

  • Isolate cardiac mitochondria from control and TCDD-treated rats.

  • Suspend mitochondria in a buffer containing KCl.

  • Induce mitochondrial swelling by adding the K+ ionophore valinomycin.

  • Monitor the decrease in light absorbance at 540 nm, which is indicative of mitochondrial swelling and, indirectly, mitoKATP channel activity.

  • To confirm the involvement of mitoKATP channels, the channel opener diazoxide and the inhibitor 5-hydroxydecanoate can be used.

Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents

Method: Whole-cell patch-clamp electrophysiology.[3]

Protocol:

  • Isolate ventricular myocytes from rat hearts.

  • Establish a whole-cell patch-clamp configuration.

  • Use a pipette solution containing Cs+ to block K+ currents and an external solution containing Ca2+ as the charge carrier.

  • Hold the cell membrane potential at a level that inactivates Na+ channels (e.g., -40 mV).

  • Apply depolarizing voltage steps to elicit L-type Ca2+ currents.

  • Record and analyze the peak current amplitude and current-voltage (I-V) relationship before and after the application of AHR ligands.

Measurement of Intracellular Calcium Concentration

Method: Fluorescent calcium imaging.[4]

Protocol:

  • Culture human neuroblastoma cells (SHSY5Y).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Expose the cells to the AHR ligand of interest.

  • Measure the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or a plate reader.

  • Calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

Signaling Pathways and Visualizations

The modulation of ion channel activity by AHR activation can occur through two primary mechanisms: a genomic pathway involving the transcriptional regulation of ion channel subunit genes, and a non-genomic pathway involving rapid, direct protein-protein interactions and modulation of signaling cascades.

Canonical (Genomic) Signaling Pathway

In the canonical pathway, ligand-activated AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This can lead to either up- or down-regulation of the expression of ion channel subunits, thereby altering the number of functional channels on the cell surface.

Genomic_AHR_Pathway ligand AHR Ligand ahr_complex Cytosolic AHR Complex (AHR, HSP90, etc.) ligand->ahr_complex Binds activated_ahr Activated AHR ahr_complex->activated_ahr Conformational Change nucleus Nucleus activated_ahr->nucleus Translocation ahr_arnt AHR-ARNT Heterodimer activated_ahr->ahr_arnt Dimerizes with arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binds to transcription Transcription xre->transcription mrna Ion Channel mRNA transcription->mrna translation Translation mrna->translation ion_channel Ion Channel Protein translation->ion_channel membrane Cell Membrane ion_channel->membrane Inserts into channel_function Altered Ion Channel Function ion_channel->channel_function Leads to Non_Genomic_AHR_Pathway ligand AHR Ligand ahr_complex Cytosolic AHR Complex ligand->ahr_complex Binds activated_ahr Activated AHR ahr_complex->activated_ahr Activation src_kinase Src Kinase activated_ahr->src_kinase Interacts with activated_src Activated Src src_kinase->activated_src Activates signaling_cascade Downstream Signaling activated_src->signaling_cascade ion_channel Ion Channel signaling_cascade->ion_channel Modulates channel_modulation Altered Ion Channel Activity ion_channel->channel_modulation Results in

References

Independent Verification of AHR-10718 Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an objective evaluation of investigational compounds is crucial for advancing therapeutic innovation. This guide provides an independent verification of the available research on AHR-10718, a putative antiarrhythmic agent. The information is presented to facilitate a comparative analysis with other agents in its class, supported by available experimental data.

Executive Summary

AHR-10718 is identified in preclinical literature as a Class I antiarrhythmic drug.[1] These agents primarily act by blocking sodium channels in cardiac myocytes, thereby slowing the conduction of the electrical impulse and suppressing arrhythmias. Research indicates that AHR-10718 is effective in animal models of cardiac arrhythmia, specifically those induced by coronary ligation and digitalis.[1] Its pharmacological profile suggests similarities to other Class I antiarrhythmics like disopyramide and procainamide.[1] However, publicly available data on AHR-10718 is limited, and there is no evidence of its progression to clinical trials or commercial development. The initial association with the Aryl Hydrocarbon Receptor (AHR) appears to be coincidental due to the shared acronym.

Comparative Data of AHR-10718 and Other Class I Antiarrhythmics

The following table summarizes the available quantitative data on the efficacy of AHR-10718 in canine arrhythmia models and provides a conceptual comparison with other Class I antiarrhythmic drugs based on their known properties.

Parameter AHR-10718 Procainamide (Class Ia) Lidocaine (Class Ib) Flecainide (Class Ic)
Mechanism of Action Sodium Channel Blocker[1]Sodium Channel BlockerSodium Channel BlockerSodium Channel Blocker
Sub-classification (Presumed) Class I[1]Class IaClass IbClass Ic
Effective Plasma Concentration (Canine Model) 2.8 - 8.1 µg/mL (arrhythmia dependent)[1]Varies by arrhythmia modelVaries by arrhythmia modelVaries by arrhythmia model
Effect on Action Potential Duration Not explicitly statedProlongsShortensNo significant effect
Effect on QRS Duration Not explicitly statedProlongsNo significant effectMarkedly prolongs
Use-Dependency Not explicitly statedModerateWeakStrong
Clinical Applications InvestigationalAtrial and ventricular arrhythmiasVentricular arrhythmias, especially post-MIAtrial and ventricular arrhythmias
Proarrhythmic Potential Not explicitly statedModerateLowHigh, especially in structural heart disease

Experimental Protocols

Detailed experimental protocols for the studies involving AHR-10718 are not available in the public domain. However, based on the descriptions in the primary research article, a general methodology for the canine arrhythmia models can be outlined.

Canine Model of Ventricular Arrhythmia

This model is designed to induce and evaluate the efficacy of antiarrhythmic drugs on ventricular tachycardia.

Materials:

  • Mongrel dogs of either sex

  • Anesthetic agents (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Coronary artery ligation materials

  • Electrocardiogram (ECG) monitoring equipment

  • Intravenous infusion setup

  • AHR-10718 and vehicle control solutions

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the dogs and perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent ventricular arrhythmias. The ligation can be performed in two stages to create a more stable arrhythmia model.

  • Arrhythmia Monitoring: Continuously monitor the ECG to detect the onset and characteristics of ventricular tachycardia.

  • Drug Administration: Once a stable arrhythmia is established, administer AHR-10718 or a vehicle control intravenously.

  • Data Collection: Record the ECG throughout the experiment to assess the drug's effect on heart rate, rhythm, and the duration of the arrhythmia.

  • Plasma Concentration Analysis: Collect blood samples at various time points to determine the plasma concentration of AHR-10718 and correlate it with its antiarrhythmic effects.

Visualizations

Experimental Workflow: Canine Arrhythmia Model

G cluster_prep Preparation cluster_induction Arrhythmia Induction cluster_intervention Intervention cluster_analysis Data Analysis anesthesia Anesthesia surgery Thoracotomy anesthesia->surgery ligation Coronary Artery Ligation surgery->ligation monitoring ECG Monitoring for Arrhythmia ligation->monitoring drug_admin IV Administration of AHR-10718 or Vehicle monitoring->drug_admin ecg_analysis ECG Analysis for Efficacy drug_admin->ecg_analysis plasma_analysis Plasma Concentration Measurement drug_admin->plasma_analysis correlation Correlate Plasma Levels with Effect ecg_analysis->correlation plasma_analysis->correlation

Caption: Workflow for evaluating AHR-10718 in a canine arrhythmia model.

Conceptual Mechanism of Class I Antiarrhythmic Drugs

G cluster_cell Cardiac Myocyte Na_channel Voltage-gated Sodium Channel Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Depolarization Na_ion_in Na+ Influx Conduction Conduction of Electrical Impulse Depolarization->Conduction AHR_10718 AHR-10718 (Class I Drug) AHR_10718->Na_channel Blocks

Caption: AHR-10718 blocks sodium channels, slowing depolarization.

References

A Comparative Pharmacological Guide: AHR 10718 vs. SUN 1165 (Pilsicainide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of two antiarrhythmic agents, AHR 10718 and SUN 1165 (also known as Pilsicainide). Both compounds are classified as Class 1 sodium channel blockers, yet they exhibit distinct pharmacological profiles. This document summarizes their mechanisms of action, electrophysiological effects, and available efficacy data from preclinical and clinical studies, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction

This compound and SUN 1165 are both antiarrhythmic drugs that primarily exert their effects by blocking cardiac sodium channels.[1][2] SUN 1165, or Pilsicainide, is a well-characterized Class Ic antiarrhythmic agent used clinically in some regions for the treatment of various cardiac arrhythmias, particularly atrial fibrillation.[3][4] Information on this compound is less extensive, but available data identifies it as a Class 1 sodium channel blocker with a pharmacological profile similar to SUN 1165.[1] This guide aims to provide a side-by-side comparison based on the available scientific literature.

Mechanism of Action

Both this compound and SUN 1165 are potent blockers of the fast inward sodium current (INa) in cardiomyocytes. This action slows the rate of depolarization (Phase 0) of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.

SUN 1165 (Pilsicainide) is described as a "pure" sodium channel blocker, meaning it has little to no effect on other cardiac ion channels, such as potassium or calcium channels, at therapeutic concentrations.[2][5] It exhibits use-dependent and rate-dependent blockade, meaning its effects are more pronounced at higher heart rates.[6]

Pharmacological Data Summary

The following tables summarize the available quantitative data for this compound and SUN 1165.

Pharmacological Parameter This compound SUN 1165 (Pilsicainide) Reference
Drug Class Class 1 Sodium Channel BlockerClass Ic Sodium Channel Blocker[1][2]
Primary Mechanism Blocks fast inward sodium current (INa)Blocks fast inward sodium current (INa)[2][7]
Use/Rate Dependence Not explicitly stated, but likely as a Class 1 agentYes, use- and rate-dependent[6]

Table 1: General Pharmacological Properties

Electrophysiological Effect This compound SUN 1165 (Pilsicainide) Reference
Conduction Velocity DecreasesDecreases[7][8]
Effective Refractory Period (ERP) Shortens in specialized conducting fibersProlongs in atrial tissue[2][7][9]
Action Potential Duration (APD) Shortens less than the ERPNo significant change at therapeutic concentrations; may shorten at higher concentrations[5][7]
Vmax of Action Potential DepressesDecreases[7][10]

Table 2: Electrophysiological Effects

Preclinical/Clinical Efficacy This compound SUN 1165 (Pilsicainide) Reference
Canine Arrhythmia Models Effective against arrhythmias induced by coronary ligation and digitalis. Minimum effective plasma concentrations: 2.8 - 8.1 µg/mL.Effective in various experimental arrhythmia models.[1]
Atrial Fibrillation (Clinical) No data availableEffective in converting recent-onset and chronic atrial fibrillation to sinus rhythm.[3][4][11]
Ventricular Arrhythmias (Clinical) No data availableEfficacious in treating ventricular tachyarrhythmias.[3]

Table 3: Efficacy Data

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_Channel->Depolarization Initiates Na_ion_out Na+ Na_ion_out->Na_Channel Influx Na_ion_in Na+ Drug This compound or SUN 1165 (Class 1 Blocker) Drug->Na_Channel Blockade Conduction Decreased Conduction Velocity Depolarization->Conduction Slows Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia

Mechanism of Action of Class 1 Sodium Channel Blockers.

Experimental_Workflow cluster_protocol Electrophysiology Study Protocol Isolation Isolation of Cardiac Myocytes or Tissue Preparations Perfusion Perfusion with Control Solution Isolation->Perfusion Recording Baseline Electrophysiological Recording (Action Potentials, Ion Currents) Perfusion->Recording Drug_Admin Administration of This compound or SUN 1165 Recording->Drug_Admin Post_Drug_Recording Post-Drug Electrophysiological Recording Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis and Comparison (APD, ERP, Vmax, etc.) Post_Drug_Recording->Data_Analysis

Typical Experimental Workflow for Electrophysiological Assessment.

Experimental Protocols

In Vitro Electrophysiology (Whole-cell Patch Clamp)

A standard method to assess the pharmacological effects of compounds like this compound and SUN 1165 on cardiac ion channels is the whole-cell patch-clamp technique.

  • Cell Preparation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or rat).

  • Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents, such as the fast sodium current (INa).

  • Drug Application: The cells are perfused with a control solution, and baseline currents are recorded. Subsequently, the solution is switched to one containing the test compound (this compound or SUN 1165) at various concentrations.

  • Data Analysis: The effect of the drug on the peak INa amplitude and gating kinetics (activation, inactivation, and recovery from inactivation) is measured and analyzed to determine the potency (IC50) and mechanism of block.

In Vivo Electrophysiology (Canine Arrhythmia Models)

Animal models are crucial for evaluating the antiarrhythmic efficacy of novel compounds.

  • Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart. Electrodes are sutured to the atria and ventricles for recording electrocardiograms and for electrical stimulation.

  • Arrhythmia Induction: Arrhythmias are induced through various methods, such as:

    • Coronary Artery Ligation: To mimic myocardial infarction-induced arrhythmias.

    • Digitalis Intoxication: Administration of a cardiac glycoside like ouabain to induce ventricular tachyarrhythmias.

    • Programmed Electrical Stimulation: To induce re-entrant tachycardias.

  • Drug Administration: this compound or SUN 1165 is administered intravenously or orally at different doses.

  • Efficacy Assessment: The ability of the drug to terminate the induced arrhythmia and/or prevent its re-induction is assessed. Blood samples are taken to correlate the antiarrhythmic effect with the plasma drug concentration.

Conclusion

Both this compound and SUN 1165 (Pilsicainide) are Class 1 sodium channel blockers with antiarrhythmic properties. SUN 1165 is a well-documented "pure" Class Ic agent with established clinical efficacy, particularly in the management of atrial fibrillation.[3][4] this compound shares a similar pharmacological classification, and preclinical data in canine models demonstrate its potential as an antiarrhythmic agent.[1] However, a more comprehensive understanding of this compound's electrophysiological profile, including its effects on a wider range of ion channels and its clinical efficacy and safety, requires further investigation. This guide provides a foundational comparison based on the current body of scientific literature to aid researchers in the field of cardiac pharmacology and drug development.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential information regarding the proper handling and disposal of the antiarrhythmic agent AHR 10718. The following procedures are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document. The disposal procedures outlined below are based on general best practices for laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the chemical supplier for specific disposal instructions.

I. Immediate Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following are general safety precautions; always refer to your institution's specific protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, immediately alert personnel in the area. Contain the spill using appropriate absorbent materials. Follow your institution's established spill cleanup procedures. Do not allow the chemical to enter drains or waterways.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.

II. Proper Disposal Procedures for this compound

The proper disposal of this compound is essential to prevent environmental contamination and comply with regulations. All pharmaceutical waste must be managed in accordance with federal, state, and local regulations.[1]

Step 1: Waste Identification and Segregation

  • Characterize the waste. Determine if this compound is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or your local regulations. Your institution's EHS department can provide guidance on this classification.

  • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or pour it down the drain.

Step 2: Containerization and Labeling

  • Use a dedicated, properly sealed, and chemically compatible container for this compound waste.

  • Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name: "this compound." Include the accumulation start date and any other information required by your institution.

Step 3: Waste Collection and Disposal

  • Contact your institution's EHS department to arrange for the collection of the chemical waste.[2][3]

  • For investigational drugs used in clinical research, special handling and documentation may be required, and your EHS department can assist in setting up disposal through an approved vendor.[4]

  • Depending on its classification, the final disposal method will likely be incineration by a licensed hazardous waste management facility.[4]

  • If this compound is classified as a controlled substance, it must be disposed of through a DEA-registered reverse distributor.[2] Your EHS office will coordinate this process.

Waste Stream Container Disposal Method
Solid this compoundLabeled, sealed, chemically compatible containerCollection by EHS for incineration
Solutions of this compoundLabeled, sealed, chemically compatible containerCollection by EHS for incineration
Contaminated LabwareLabeled sharps or glass disposal boxAutoclave (if biologically contaminated) then EHS pickup

III. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is known to interact with the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the general signaling pathway of AhR activation. In the absence of a ligand, AhR resides in the cytoplasm in a complex with other proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), to regulate the transcription of target genes.[5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AhR-Hsp90-AIP-p23 Complex Activated_AHR Activated AhR Complex AHR_complex->Activated_AHR Conformational Change ARNT ARNT Ligand This compound (Ligand) Ligand->AHR_complex Binding AHR_ARNT AhR-ARNT Heterodimer Activated_AHR->AHR_ARNT Dimerization ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

IV. Experimental Protocol: AhR Ligand Luciferase Reporter Assay

This protocol describes a common method to determine if a compound, such as this compound, can activate the Aryl Hydrocarbon Receptor using a luciferase reporter gene assay.

Objective: To quantify the activation of the AhR signaling pathway by this compound.

Materials:

  • Hepatoma cell line (e.g., Hepa-1c1c7) stably transfected with a luciferase reporter plasmid containing XREs.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control (e.g., TCDD or FICZ).

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of treatment.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.

    • Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.

  • Luciferase Assay:

    • After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to each well.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the fold induction as a function of the compound concentration to generate a dose-response curve.

Parameter Condition
Cell LineHepa-1c1c7-XRE-Luc
Seeding Density2 x 10^4 cells/well
Plate Format96-well, clear bottom, white walls
This compound Concentrations0.1 nM to 10 µM (serial dilutions)
Positive ControlTCDD (1 nM)
Vehicle Control0.1% DMSO in medium
Incubation Time24 hours
Luciferase ReagentBright-Glo™ or equivalent
Data ReadoutRelative Luminescence Units (RLU)

References

Essential Safety and Logistical Information for Handling AHR 10718

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for a compound explicitly identified as "AHR 10718" is publicly available. The information provided herein is based on general laboratory safety principles for handling potentially hazardous research chemicals and information related to the Aryl Hydrocarbon Receptor (AHR), a likely biological target of a compound with this designation. AHR is a ligand-activated transcription factor involved in regulating various biological responses.[1][2][3][4] It is imperative to treat this compound as a compound of unknown toxicity and to handle it with the utmost caution.

Immediate Safety and Operational Plan

Given the absence of specific data, a conservative approach to personal protective equipment (PPE) and handling is mandatory. The following recommendations are based on standard practices for handling novel or uncharacterized chemical entities in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes, aerosols, and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check for breakthrough times if the solvent is known.
Body Protection A lab coat worn fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection A certified fume hood or a respirator with appropriate cartridgesEssential to prevent inhalation of powders or aerosols, especially when handling the solid compound or preparing solutions.

Handling and Storage

ProcedureGuideline
Receiving Inspect the package for any signs of damage or leakage in a designated receiving area.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Preparation All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Response In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Absorb liquid spills with an inert material and collect solid spills using a method that avoids dust generation.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

Waste StreamDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
Sharps Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound may be an agonist or antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental chemicals and in various physiological processes.[1][2][5]

Canonical AHR Signaling Pathway

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[4][6] Upon binding to a ligand, the AHR translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6]

AHR_Signaling_Pathway Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound) AHR_complex Inactive AHR Complex (AHR, HSP90, etc.) Ligand->AHR_complex Binding & Activation AHR_Ligand Activated AHR-Ligand Complex AHR_complex->AHR_Ligand Translocation ARNT ARNT AHR_Ligand->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Initiates

Caption: Canonical AHR signaling pathway showing ligand activation, nuclear translocation, and target gene transcription.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AHR 10718
Reactant of Route 2
Reactant of Route 2
AHR 10718

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。